molecular formula C7H4FNS B074270 2-Fluorobenzothiazole CAS No. 1123-98-4

2-Fluorobenzothiazole

Numéro de catalogue: B074270
Numéro CAS: 1123-98-4
Poids moléculaire: 153.18 g/mol
Clé InChI: QVWCHVAUHZEAAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Fluorobenzothiazole is a versatile fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. Its core structure, featuring a benzothiazole scaffold substituted with a fluorine atom at the 2-position, is a privileged motif in drug discovery. Researchers utilize this compound primarily as a key synthetic intermediate for the development of novel pharmacologically active molecules. The electron-withdrawing fluorine atom can profoundly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, making it a crucial element in the design of targeted kinase inhibitors, antimicrobial agents, and probes for neurodegenerative disease research. The benzothiazole core is known to interact with various biological targets, and its fluorinated analog allows for precise modulation of these interactions and study via techniques such as 19F NMR. Beyond biomedical applications, this compound serves as a precursor in the synthesis of advanced organic materials, including ligands for metal complexes and components for organic light-emitting diodes (OLEDs), where its electronic properties are exploited. This compound is provided to the scientific community to facilitate innovation in the design and synthesis of next-generation chemical entities for rigorous laboratory research.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWCHVAUHZEAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149992
Record name 2-Fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-98-4
Record name 2-Fluorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluorobenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluorobenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Fluorobenzothiazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LKM8HMH9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Fluorobenzothiazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzothiazole is a fluorinated heterocyclic compound that holds significant interest within the fields of medicinal chemistry and materials science. The incorporation of a fluorine atom into the benzothiazole scaffold can profoundly influence the molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a detailed overview of the chemical properties, structure, and experimental methodologies related to this compound, serving as a crucial resource for professionals engaged in research and development.

Chemical Properties and Structure

This compound is characterized by a fused benzene and thiazole ring system, with a fluorine atom substituted at the 2-position of the thiazole ring. This structural arrangement imparts a unique combination of aromaticity and electronic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While the compound is generally described as a liquid at ambient temperature, a specific experimental melting point is not widely reported in the literature. Similarly, quantitative solubility data in various organic solvents is limited, and experimental determination is recommended for specific applications.

PropertyValueSource(s)
Molecular Formula C₇H₄FNS[1][2][3][4][5]
Molecular Weight 153.18 g/mol [1][3]
IUPAC Name 2-fluoro-1,3-benzothiazole[2][5]
CAS Number 1123-98-4[2][5]
Appearance Clear colorless to light yellow liquid[5]
Boiling Point 97-98 °C at 16 mmHg[2][4]
246.8 °C at 760 mmHg (calculated)
Density 1.33 g/cm³[2]
Refractive Index 1.583 @ 20 °C[5]
Melting Point Not reported
Solubility Soluble in common organic solvents (qualitative)[6]
Structural Information

The structure of this compound is well-established and can be represented in various formats.

IdentifierRepresentation
SMILES C1=CC=C2C(=C1)N=C(S2)F
InChI Key QVWCHVAUHZEAAT-UHFFFAOYSA-N

The molecule consists of a planar bicyclic system. The electron-withdrawing nature of the fluorine atom at the 2-position significantly influences the electron density distribution within the heterocyclic ring, which can affect its reactivity and interaction with other molecules.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not always explicitly available. However, based on general methodologies for the synthesis of benzothiazole derivatives and standard analytical techniques, representative protocols are provided below.

Synthesis of this compound

A common route for the synthesis of 2-substituted benzothiazoles involves the cyclization of 2-aminothiophenol with various reagents.[7][8] While a specific protocol for the direct fluorination at the 2-position is less common, a plausible method involves the reaction of 2-chlorobenzothiazole with a fluoride source.

Reaction:

Materials:

  • 2-Chlorobenzothiazole

  • Potassium fluoride (anhydrous)

  • Aprotic polar solvent (e.g., Sulfolane, N,N-Dimethylformamide)

  • Phase-transfer catalyst (e.g., 18-crown-6) (optional)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium fluoride and the chosen aprotic polar solvent.

  • If using, add the phase-transfer catalyst to the mixture.

  • Heat the suspension to the desired reaction temperature (typically between 150-200 °C) with vigorous stirring.

  • Slowly add 2-chlorobenzothiazole to the reaction mixture.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Analytical Methodologies

The purity and identity of synthesized this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Program: A temperature gradient program suitable for the elution of the compound (e.g., start at 80 °C, ramp to 280 °C).

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm), with coupling patterns characteristic of the benzothiazole ring system.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in unique chemical environments. The carbon attached to the fluorine will exhibit a large C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the fluorine atom at the 2-position.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-F stretching (typically in the range of 1000-1400 cm⁻¹).[9]

Mandatory Visualizations

Synthesis and Purification Workflow

Synthesis and Purification Workflow for this compound Reactants 2-Chlorobenzothiazole Potassium Fluoride Solvent Reaction Heating and Stirring (e.g., 150-200 °C) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Removal Drying->Evaporation Purification Vacuum Distillation or Column Chromatography Evaporation->Purification Product Pure this compound Purification->Product Analytical Characterization Workflow for this compound Sample Synthesized this compound Purity Purity Assessment Sample->Purity Structure Structural Confirmation Sample->Structure HPLC HPLC Purity->HPLC GCMS GC-MS Purity->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure->NMR IR IR Spectroscopy Structure->IR Data Data Analysis and Structure Elucidation HPLC->Data GCMS->Data NMR->Data IR->Data

References

Synthesis of 2-Fluorobenzothiazole from 2-Aminothiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Fluorobenzothiazole is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The introduction of a fluorine atom at the 2-position of the benzothiazole core can significantly modulate the molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides an in-depth overview of a reliable two-step synthetic route to this compound, commencing from readily available starting materials. The synthesis involves the initial preparation of 2-aminobenzothiazole followed by its conversion to the target compound via the Balz-Schiemann reaction. This document furnishes detailed experimental protocols, quantitative data, and visual aids to facilitate its practical implementation in a research and development setting.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step sequence. The first step involves the synthesis of the key intermediate, 2-aminobenzothiazole. While the user prompt specifies 2-aminothiophenol as the starting material, a more robust and well-documented laboratory-scale synthesis begins with aniline. The second step is the conversion of the 2-amino group of this intermediate to a fluorine atom using the Balz-Schiemann reaction.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-Aminobenzothiazole cluster_1 Step 2: Synthesis of this compound Aniline Aniline Step1_reagents Aniline->Step1_reagents AmmoniumThiocyanate NH4SCN, HCl, C2H5OH Bromine Br2, Acetic Acid Aminobenzothiazole 2-Aminobenzothiazole Step1_reagents->Aminobenzothiazole Diazotization 1. NaNO2, HBF4 2. Heat Aminobenzothiazole->Diazotization Step 2: Balz-Schiemann Reaction Fluorobenzothiazole This compound Diazotization->Fluorobenzothiazole

Figure 1: Overall synthetic pathway for this compound.

Step 1: Synthesis of 2-Aminobenzothiazole

This step details the synthesis of the crucial intermediate, 2-aminobenzothiazole, from aniline. The reaction proceeds via the in-situ formation of phenylthiourea, which then undergoes oxidative cyclization mediated by bromine to yield the desired product.[1]

Experimental Protocol

Materials:

  • Aniline (0.02 mol)

  • Ammonium thiocyanate (0.02 mol)

  • Ethanol

  • Concentrated Hydrochloric acid (2 mL)

  • Bromine (0.05 mol)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve equimolar quantities of aniline and ammonium thiocyanate in ethanol containing 2 mL of concentrated hydrochloric acid.[1][2]

  • To this solution, add a solution of bromine in glacial acetic acid dropwise with constant stirring.[2]

  • After the addition is complete, reflux the reaction mixture for 1 hour.[1]

  • Cool the mixture in an ice-water bath to precipitate the product.[1][2]

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry.[2]

  • The crude product can be recrystallized from rectified spirit to obtain pure 2-aminobenzothiazole.[1]

Quantitative Data
ParameterValueReference
Starting MaterialAniline[1][2]
Yield Range63-85%[1]
PurityRecrystallized[1]

Table 1: Quantitative data for the synthesis of 2-Aminobenzothiazole.

Step 2: Balz-Schiemann Reaction for the Synthesis of this compound

The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring by converting a primary aromatic amine into the corresponding aryl fluoride.[3] The reaction proceeds in two stages: diazotization of the amine followed by thermal decomposition of the resulting diazonium salt.[4]

Experimental Protocol

Materials:

  • 2-Aminobenzothiazole

  • Sodium nitrite (NaNO₂)

  • Fluoroboric acid (HBF₄)

  • Inert solvent (e.g., hexane, chlorobenzene)[5]

Procedure:

Part A: Diazotization

  • Dissolve 2-aminobenzothiazole in an aqueous solution of fluoroboric acid (HBF₄) at a low temperature (typically 0-5 °C) in a well-ventilated fume hood.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the stirred solution of 2-aminobenzothiazole and HBF₄. Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring the mixture for a short period (e.g., 30 minutes) after the addition is complete to ensure full formation of the 2-benzothiazolediazonium tetrafluoroborate salt.

  • The diazonium salt may precipitate from the solution. Isolate the salt by filtration under cold conditions.

Part B: Thermal Decomposition

  • Suspend the isolated 2-benzothiazolediazonium tetrafluoroborate in a suitable inert, high-boiling solvent such as hexane or chlorobenzene.[5]

  • Gently heat the suspension. The decomposition is typically carried out at temperatures ranging from 60 to 90 °C.[5] Nitrogen gas will be evolved during this step.

  • After the gas evolution ceases, the reaction is complete.

  • Cool the reaction mixture and isolate the crude this compound by extraction and subsequent removal of the solvent.

  • Purify the product by distillation or column chromatography.

Quantitative Data
ParameterValueReference
Molecular FormulaC₇H₄FNS[5]
Molecular Weight153.18 g/mol [5]
AppearanceLiquid
Boiling PointNot specified
Spectroscopic Data
Mass SpectrumAvailable in public databases[5]
IR SpectrumAvailable in public databases
¹H NMR SpectrumAvailable in public databases
¹³C NMR SpectrumAvailable in public databases

Table 2: Physicochemical and Spectroscopic Data for this compound.

Reaction Mechanisms and Visualizations

Step 1: Synthesis of 2-Aminobenzothiazole (Hugerschoff Reaction)

The reaction begins with the formation of phenylthiourea from aniline and ammonium thiocyanate. This is followed by an electrophilic attack of bromine and subsequent intramolecular cyclization to form the benzothiazole ring.

Hugerschoff_Mechanism Aniline Aniline Phenylthiourea Phenylthiourea Aniline->Phenylthiourea Thiocyanate NH4SCN Thiocyanate->Phenylthiourea Intermediate1 Brominated Intermediate Phenylthiourea->Intermediate1 Electrophilic Attack Bromine Br2 Bromine->Intermediate1 Aminobenzothiazole 2-Aminobenzothiazole Intermediate1->Aminobenzothiazole Intramolecular Cyclization Balz_Schiemann_Mechanism Aminobenzothiazole 2-Aminobenzothiazole DiazoniumSalt 2-Benzothiazolediazonium tetrafluoroborate Aminobenzothiazole->DiazoniumSalt Diazotization Diazotization NaNO2, HBF4 Diazotization->DiazoniumSalt ArylCation Aryl Cation Intermediate DiazoniumSalt->ArylCation Thermal Decomposition N2 N2 DiazoniumSalt->N2 BF3 BF3 DiazoniumSalt->BF3 Heat Heat Heat->ArylCation Fluorobenzothiazole This compound ArylCation->Fluorobenzothiazole Fluoride Attack Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-Aminobenzothiazole cluster_step2 Step 2: Synthesis of this compound S1_Start Dissolve Aniline and NH4SCN in Acidified Ethanol S1_AddBr2 Add Bromine Solution S1_Start->S1_AddBr2 S1_Reflux Reflux for 1 hour S1_AddBr2->S1_Reflux S1_Precipitate Cool to Precipitate Product S1_Reflux->S1_Precipitate S1_Filter Filter and Wash S1_Precipitate->S1_Filter S1_Recrystallize Recrystallize from Ethanol S1_Filter->S1_Recrystallize S1_Product Pure 2-Aminobenzothiazole S1_Recrystallize->S1_Product S2_Start Dissolve 2-Aminobenzothiazole in HBF4 S1_Product->S2_Start Use as starting material S2_Diazotize Add NaNO2 Solution at 0-5 °C S2_Start->S2_Diazotize S2_Isolate Isolate Diazonium Salt S2_Diazotize->S2_Isolate S2_Decompose Thermally Decompose in Inert Solvent S2_Isolate->S2_Decompose S2_Workup Extraction and Purification S2_Decompose->S2_Workup S2_Product Pure this compound S2_Workup->S2_Product

References

Spectroscopic Profile of 2-Fluorobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic data for 2-Fluorobenzothiazole (C₇H₄FNS), a key heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, offering a foundational dataset for its identification and structural elucidation. The guide also includes standardized experimental protocols and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the precise molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen, carbon, and fluorine nuclei.

While complete, experimentally verified spectra for this compound are not widely published, the following tables summarize the expected chemical shifts based on data from the parent compound, benzothiazole, and established principles of NMR spectroscopy.[1][2]

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is expected to show four signals corresponding to the protons on the benzene ring. The electron-withdrawing nature of the benzothiazole core and the fluorine atom will influence the chemical shifts of these aromatic protons, typically causing them to appear in the downfield region of the spectrum.[2][3][4]

Proton Assignment Expected Chemical Shift (δ) ppm Expected Multiplicity Expected Coupling Constant (J) Hz
H-4~8.15Doublet (d)~8.2
H-5~7.55Triplet (t)~7.7
H-6~7.48Triplet (t)~7.7
H-7~7.95Doublet (d)~8.2

Solvent: CDCl₃; Reference: TMS (δ = 0.00 ppm). Note: Predicted values are extrapolated from benzothiazole data.[1]

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom (C-2) directly attached to the highly electronegative fluorine and two nitrogen/sulfur atoms is expected to be the most deshielded and appear furthest downfield.[5][6][7][8] A spectrum for this molecule has been recorded on a Varian CFT-20 instrument, though specific peak data is not publicly available.[9]

Carbon Assignment Expected Chemical Shift (δ) ppm
C-2>160 (Coupled to F)
C-4~127
C-5~126
C-6~125
C-7~122
C-3a (Quaternary)~135
C-7a (Quaternary)~152

Solvent: CDCl₃; Reference: TMS (δ = 0.00 ppm). Note: Predicted values based on general chemical shift ranges and substituent effects.

¹⁹F NMR Spectral Data (Expected)

Fluorine-19 is a highly sensitive nucleus for NMR.[10] For this compound, a single resonance is expected. The chemical shift for fluorine attached to an aromatic system typically falls within a well-defined range.[11][12][13]

Fluorine Assignment Expected Chemical Shift (δ) ppm
C2-F -50 to -90

Reference: CFCl₃ (δ = 0.00 ppm). Note: The exact chemical shift is sensitive to the solvent and electronic environment.

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra for this compound is as follows:[14][15][16]

  • Sample Preparation: Dissolve approximately 5-15 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration may be required.

  • Internal Standard: Add Tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a sufficient number of scans (typically 8-64) to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton signals (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5] Longer acquisition times are generally necessary due to the low natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Use an appropriate reference standard, such as CFCl₃.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups and bonding arrangements within a molecule by measuring the absorption of infrared radiation.[17] The spectrum of this compound is expected to be complex, showing characteristic bands for the aromatic system and the C-F bond.[18][19][20]

Characteristic IR Absorption Bands (Predicted)
Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity
3100 - 3000Aromatic C-H StretchMedium to Weak
1600 - 1585Aromatic C=C Ring StretchMedium
1550 - 1450C=N Stretch / C=C Ring StretchMedium to Strong
1250 - 1100C-F StretchStrong
900 - 675Aromatic C-H Out-of-Plane BendStrong
~750C-S StretchMedium

Note: Predicted values based on characteristic frequencies for aromatic and fluorinated compounds.[18][21][22]

Experimental Protocol: FT-IR Spectroscopy

A typical procedure for obtaining an FT-IR spectrum of solid this compound is as follows:[23][24]

  • Sample Preparation: Utilize an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide) and apply firm pressure using the pressure clamp.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial for subtracting atmospheric interferences (e.g., CO₂, H₂O) and any instrumental artifacts.

  • Sample Spectrum: Record the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

  • Data Acquisition: Collect the spectrum over a typical range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹. Accumulate multiple scans (e.g., 32-100) to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and deduce the structure of the compound.[25][26] The molecular weight of this compound is 153.18 g/mol .[9]

GC-MS Fragmentation Data

The gas chromatography-mass spectrometry (GC-MS) data reveals a prominent molecular ion peak and characteristic fragment ions.[9]

m/z Relative Intensity Proposed Fragment Assignment
153Top Peak[C₇H₄FNS]⁺˙ (Molecular Ion, M⁺˙)
1082nd Highest[C₆H₄S]⁺˙ (Loss of FCN)
693rd Highest[C₃HS]⁺ (Further fragmentation)

Source: PubChem, NIST Mass Spectrometry Data Center.[9]

Experimental Protocol: LC-MS Analysis

A general protocol for the analysis of benzothiazole derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS) is outlined below:[27][28][29][30][31]

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with the mobile phase, such as methanol or acetonitrile.

  • Chromatographic Separation (LC):

    • Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: Employ a gradient elution using two solvents, such as (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: Set a flow rate appropriate for the column dimensions, typically 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Use an Electrospray Ionization (ESI) source, typically operated in positive ion mode for benzothiazole compounds.[27][30]

    • Mass Analysis: Analyze the ions using a mass analyzer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Data Acquisition: Acquire data in full scan mode to detect the molecular ion [M+H]⁺ (m/z 154). For structural confirmation, perform tandem MS (MS/MS) by isolating the precursor ion (m/z 154) and inducing fragmentation to observe the characteristic product ions.

Analytical Workflow

The structural characterization of a compound like this compound follows a logical progression, integrating data from multiple spectroscopic techniques to build a conclusive profile.

Spectroscopic_Workflow cluster_start Input cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_end Conclusion Compound Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Connectivity & 3D Structure NMR->NMR_Data Analyze shifts, couplings IR_Data Functional Groups IR->IR_Data Assign vibrational modes MS_Data Molecular Weight & Formula MS->MS_Data Determine M⁺ & fragments Elucidation Complete Structural Elucidation NMR_Data->Elucidation IR_Data->Elucidation MS_Data->Elucidation

Caption: A logical workflow for the spectroscopic characterization of this compound.

References

Navigating the Physicochemical Landscape of 2-Fluorobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

PropertyValueSource
IUPAC Name 2-fluoro-1,3-benzothiazole[1][2]
CAS Number 1123-98-4[1][3]
Molecular Formula C₇H₄FNS[1][3]
Molecular Weight 153.18 g/mol [1]
Appearance Clear colorless liquid[2]
XLogP3 2.7[1]

Solubility Profile

Benzothiazole and its derivatives generally exhibit good solubility in common organic solvents and limited aqueous solubility.[4][5] The introduction of a fluorine atom at the 2-position is expected to influence its solubility profile due to fluorine's high electronegativity and ability to participate in hydrogen bonding.

Predicted Solubility

Based on the general solubility of benzothiazoles and the properties of common organic solvents, the following qualitative solubility profile for 2-Fluorobenzothiazole is anticipated:

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Water, Ethanol, Methanol)Sparingly soluble to solubleThe fluorine atom may engage in hydrogen bonding, but the overall aromatic structure limits high aqueous solubility. Solubility is expected to be better in alcohols than in water.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)Soluble to very solubleThese solvents are effective at solvating polar and aromatic compounds.
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl ether)SolubleThe aromatic benzothiazole core suggests good solubility in nonpolar organic solvents.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

This is a widely recognized and reliable method for determining equilibrium solubility.[6][7]

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (accurate to ±0.1 mg)

  • Constant temperature water bath or incubator with shaking capabilities

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Vials with screw caps

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath (e.g., 298.15 K). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment. For liquid samples, centrifugation can be used to ensure clear separation.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a syringe filter compatible with the solvent to remove any remaining undissolved solid.

  • Analysis: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

G Workflow for Isothermal Shake-Flask Solubility Determination A Add excess this compound to vial B Add known volume of solvent A->B C Seal and equilibrate in shaker bath (24-72h) B->C D Allow excess solid to sediment / Centrifuge C->D E Withdraw and filter supernatant D->E F Analyze concentration (HPLC/UV-Vis) E->F G Calculate Solubility F->G

Isothermal Shake-Flask Method Workflow

Stability Profile

The stability of this compound can be influenced by factors such as pH, temperature, and exposure to light.[8] While specific degradation pathways for this compound are not documented, studies on other benzothiazole derivatives suggest potential degradation mechanisms. For instance, biodegradation of some benzothiazoles can proceed through hydroxylation.[9][10]

Predicted Stability
ConditionPredicted StabilityPotential Degradation Pathway
pH Stable in neutral and acidic conditions. Potential for hydrolysis under strong basic conditions.Nucleophilic attack by hydroxide at the 2-position, potentially leading to the formation of 2-hydroxybenzothiazole.
Temperature Stable at ambient temperatures. Decomposition may occur at elevated temperatures.Thermal decomposition pathways would need to be determined experimentally.
Light Potential for photodegradation upon exposure to UV light.Photochemical reactions could lead to ring opening or other structural modifications.
Experimental Protocol for Stability Assessment

A common approach to assessing chemical stability involves subjecting the compound to various stress conditions and monitoring its concentration over time.[11]

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

  • Organic solvents (e.g., methanol, acetonitrile)

  • Temperature-controlled chambers/ovens

  • Photostability chamber

  • HPLC with a stability-indicating method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent.

  • Sample Preparation for Stress Conditions:

    • pH Stability: Dilute the stock solution in aqueous buffers of different pH values.

    • Thermal Stability: Store aliquots of the stock solution at various temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose aliquots of the stock solution to a controlled light source in a photostability chamber. A dark control should be kept under the same temperature conditions.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw samples from each stress condition.

  • Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

  • Data Evaluation: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

G Workflow for Chemical Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions A Prepare stock solution of this compound B pH Stability (pH 4, 7, 9) A->B C Thermal Stability (40°C, 60°C, 80°C) A->C D Photostability (Light vs. Dark) A->D E Withdraw samples at time intervals (0, 24, 48, 72h) B->E C->E D->E F Analyze by stability-indicating HPLC E->F G Determine degradation rate F->G

References

An In-depth Technical Guide to the Safety and Handling of 2-Fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Fluorobenzothiazole, a key intermediate in pharmaceutical and agrochemical research. Due to its hazardous properties, a thorough understanding and strict adherence to the following protocols are imperative to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications based on available data.[1]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation

Signal Word: Danger

Hazard Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₄FNS
Molecular Weight 153.18 g/mol [1]
Appearance Clear, colorless liquid
Boiling Point 211-212 °C (lit.)[2]
Density 1.323 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.585 (lit.)[2]
Flash Point 199 °F (92.8 °C)[2]
pKa 0.57 ± 0.10 (Predicted)[2]

Toxicological Data

Table 3: Acute Toxicity Data for 2-Chlorobenzothiazole (for reference)

RouteSpeciesValue
Oral LD50Rat (male)139 mg/kg bw[3]
Inhalation LC50Rat (male/female)>= 79 mg/m³ air (nominal)[3]

Given the "Toxic in contact with skin" classification, it is critical to prevent any direct contact with this substance.

Experimental Protocols: Laboratory Best Practices for Safe Handling

Due to the hazardous nature of this compound, a strict and detailed protocol for its handling is essential. The following represents a general best-practice workflow for a laboratory setting.

Pre-Experiment Planning and Preparation
  • Risk Assessment: Before any experiment, conduct a thorough risk assessment. Identify potential hazards, exposure routes, and necessary control measures.

  • Information Review: All personnel must review the Safety Data Sheet (SDS) for this compound.

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.

  • Emergency Equipment: Ensure that a fully stocked spill kit, safety shower, and eyewash station are readily accessible and in good working order.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent exposure.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.

  • Hand Protection: Wear double-layered chemical-resistant gloves (e.g., a nitrile inner glove and a neoprene or butyl rubber outer glove).

  • Body Protection: A flame-resistant lab coat, worn over personal clothing, is essential.

  • Respiratory Protection: If there is a risk of inhalation exposure despite working in a fume hood, a properly fitted respirator with an appropriate cartridge is necessary.

Handling and Dispensing
  • Ventilation: All manipulations of this compound must be performed within a properly functioning chemical fume hood.

  • Dispensing: Use a syringe or a positive displacement pipette for transferring the liquid. Avoid pouring directly from the container to minimize the risk of spills and splashes.

  • Containment: Perform all work over a chemically resistant tray to contain any potential spills.

  • Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, acids, and bases.

Storage
  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed and clearly labeled.

  • Store away from incompatible materials.

Waste Disposal
  • All waste materials contaminated with this compound must be treated as hazardous waste.

  • Collect waste in a designated, labeled, and sealed container.

  • Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

5.1. First Aid Measures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

5.2. Accidental Release Measures

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the affected area.

    • Provide the emergency response team with the SDS and any relevant information about the spill.

Visualization of Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Experiment cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment ReviewSDS Review SDS RiskAssessment->ReviewSDS PrepWorkspace Prepare Designated Workspace & Emergency Equipment ReviewSDS->PrepWorkspace DonPPE Don Appropriate PPE PrepWorkspace->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood Dispense Dispense with Syringe/Pipette WorkInHood->Dispense Spill Spill Occurs WorkInHood->Spill Exposure Exposure Occurs WorkInHood->Exposure Containment Use Secondary Containment Dispense->Containment Dispense->Spill Dispense->Exposure Monitor Monitor Experiment Containment->Monitor Decontaminate Decontaminate Workspace & Equipment Monitor->Decontaminate Monitor->Spill WasteDisposal Dispose of Waste Decontaminate->WasteDisposal DoffPPE Remove & Dispose of PPE WasteDisposal->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Store Store Securely WashHands->Store Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid Notify Notify Emergency Services Evacuate->Notify FirstAid->Notify

Safe handling workflow for this compound.

By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

The Advent of Fluorinated Benzothiazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzothiazole scaffold is a cornerstone in medicinal chemistry, lauded for its wide spectrum of pharmacological activities. A pivotal moment in the evolution of this privileged structure was the introduction of fluorine, a strategic modification that significantly enhanced the therapeutic potential of this class of compounds. This technical guide provides an in-depth exploration of the discovery and history of fluorinated benzothiazoles, with a particular focus on their development as potent antitumor agents. We will delve into the seminal synthetic strategies, present key quantitative biological data, and elucidate the primary mechanisms of action that underpin their therapeutic efficacy. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel benzothiazole-based therapeutics.

A Historical Perspective: From Unforeseen Discovery to Rational Design

The story of antitumor benzothiazoles begins with the serendipitous discovery of the parent compound, 2-(4-aminophenyl)benzothiazole. Originally synthesized as part of a screening program for tyrosine kinase inhibitors, this molecule exhibited a unique and potent profile of antitumor activity.[1][2] Subsequent structure-activity relationship (SAR) studies revealed that substitutions on the 2-phenyl ring, particularly at the 3'-position with small alkyl or halogen groups, could enhance both the potency and the spectrum of activity against various cancer cell lines.[1][3]

However, the development of these early benzothiazoles was hampered by two key challenges: undesirable metabolic hydroxylation and a peculiar biphasic dose-response relationship observed in sensitive cell lines.[1][4][5] At low nanomolar concentrations, the compounds induced cell death, but at higher micromolar concentrations, they paradoxically stimulated cell proliferation.[1][2] This phenomenon was hypothesized to be caused by a metabolite that inactivates the bioactivating enzyme, cytochrome P450 1A1 (CYP1A1).[1]

This led to a rational drug design approach centered on blocking the sites of metabolic deactivation. Fluorine, with its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, was identified as an ideal candidate for this purpose.[4][6] The introduction of fluorine onto the benzothiazole nucleus was envisioned to prevent hydroxylation, thereby enhancing metabolic stability, increasing potency, and potentially eliminating the problematic biphasic response.[1][6] This strategic fluorination gave rise to a new generation of benzothiazole derivatives with significantly improved pharmacological profiles.

Synthetic Milestones: Crafting the Fluorinated Benzothiazole Core

The synthesis of fluorinated benzothiazoles has been achieved through several key methodologies, primarily revolving around the construction of the benzothiazole ring system.

Jacobsen Cyclization of Thiobenzanilides

A foundational method for the synthesis of 2-arylbenzothiazoles is the Jacobsen cyclization, which involves the oxidative cyclization of thiobenzanilides using an oxidizing agent like potassium ferricyanide in an alkaline solution.[7][8] This method has been adapted for the synthesis of fluorinated analogues. However, the use of asymmetrically substituted fluoro-thiobenzanilides can lead to the formation of regioisomeric mixtures, necessitating modified procedures to achieve regioselectivity.[1][9]

Condensation of 2-Aminothiophenols with Aldehydes or Carboxylic Acids

A more direct and widely employed route involves the condensation of a substituted 2-aminothiophenol with an aromatic aldehyde or carboxylic acid.[10][11][12][13] This approach offers greater control over the final substitution pattern. For the synthesis of many potent fluorinated benzothiazoles, a fluorinated 2-aminothiophenol is reacted with a substituted benzaldehyde under various conditions, often with an oxidizing agent to facilitate the cyclization.[14]

Quantitative Biological Activity

The fluorination of the benzothiazole scaffold has led to compounds with remarkable potency and selectivity against a range of human cancer cell lines. The following tables summarize the in vitro cytotoxic activity (GI50 values) of key fluorinated benzothiazoles.

CompoundPosition of Fluorine3'-SubstituentMCF-7 (Breast) GI50 (nM)MDA-MB-468 (Breast) GI50 (nM)
2-(4-aminophenyl)-5-fluorobenzothiazole5-FH< 1< 1
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) 5-F CH3 < 1 < 1
2-(4-amino-3-methylphenyl)-6-fluorobenzothiazole6-FCH3< 1< 1
2-(4-amino-3-methylphenyl)-7-fluorobenzothiazole7-FCH3< 1< 1
2-(4-amino-3-methylphenyl)-4-fluorobenzothiazole4-FCH3< 1< 1
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610)5-F-< 0.1< 0.1

Data compiled from Hutchinson et al., 2001 and Shi et al., 2006.[1][14]

Notably, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (also known as 5F 203 or NSC 703786) emerged as a lead compound, exhibiting potent and selective activity without the biphasic dose-response observed with its non-fluorinated precursor.[4][15] Another highly potent compound, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), also demonstrated exceptionally low GI50 values.[14]

Mechanism of Action: A Tale of Bioactivation

The primary mechanism of action for many potent antitumor fluorinated benzothiazoles, particularly the 2-(4-aminophenyl) derivatives, involves a unique process of metabolic bioactivation within sensitive cancer cells.

The CYP1A1 Signaling Pathway

These benzothiazoles act as potent agonists for the aryl hydrocarbon receptor (AhR).[1] Upon binding, the ligand-AhR complex translocates to the nucleus and induces the expression of cytochrome P450 1A1 (CYP1A1).[1][16] The induced CYP1A1 enzyme then metabolizes the fluorinated benzothiazole into a reactive electrophilic species.[4][15][16] This reactive intermediate can form covalent adducts with macromolecules, including DNA, leading to DNA damage and ultimately triggering apoptosis and cell death.[1][4][16] This mechanism confers a high degree of selectivity, as the antitumor activity is predominantly exerted in cells that can express and induce CYP1A1.[4]

CYP1A1_Activation_Pathway FB Fluorinated Benzothiazole AhR Aryl Hydrocarbon Receptor (AhR) FB->AhR Binds CYP1A1_Protein CYP1A1 Enzyme FB->CYP1A1_Protein Metabolized by AhR_FB AhR-FB Complex Nucleus Nucleus AhR_FB->Nucleus Translocation ARNT ARNT XRE Xenobiotic Response Element (XRE) ARNT->XRE Dimerizes with AhR-FB Complex CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA Induces Transcription CYP1A1_mRNA->CYP1A1_Protein Translation Reactive_Metabolite Reactive Electrophilic Metabolite CYP1A1_Protein->Reactive_Metabolite DNA DNA Reactive_Metabolite->DNA Forms Adducts DNA_Adducts DNA Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis Leads to

Caption: CYP1A1-mediated bioactivation of fluorinated benzothiazoles.

Tubulin Polymerization Inhibition

While CYP1A1 activation is the primary mechanism for many potent antitumor benzothiazoles, some derivatives have also been shown to exert their effects through the inhibition of tubulin polymerization.[17][18][19][20] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.[17][19] This represents an alternative or potentially complementary mechanism of action for certain fluorinated benzothiazole scaffolds.

Experimental Protocols

General Synthesis of 2-Arylbenzothiazoles via Condensation

Materials:

  • Substituted 2-aminothiophenol

  • Substituted benzaldehyde

  • Solvent (e.g., ethanol, dimethyl sulfoxide)

  • Oxidizing agent (if necessary, e.g., air, iodine)

Procedure:

  • Dissolve the substituted 2-aminothiophenol in the chosen solvent.

  • Add an equimolar amount of the substituted benzaldehyde to the solution.

  • The reaction mixture is then typically heated under reflux for a specified period (e.g., 2-4 hours).[12]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization from a suitable solvent.[11]

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[21][22][23] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[21][22]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[22][24]

  • Compound Treatment: Treat the cells with serial dilutions of the fluorinated benzothiazole compounds for a specified duration (e.g., 72 hours).[24][25]

  • MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[21][22]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[23][24]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (the concentration of drug that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Adhesion Incubate for Cell Adhesion Seed_Cells->Incubate_Adhesion Treat_Compounds Treat with Fluorinated Benzothiazoles Incubate_Adhesion->Treat_Compounds Incubate_Treatment Incubate for Specified Duration Treat_Compounds->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance (~570 nm) Solubilize->Measure_Absorbance Analyze_Data Analyze Data and Calculate GI50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

The strategic incorporation of fluorine into the benzothiazole scaffold has been a resounding success in medicinal chemistry, leading to the development of potent and selective antitumor agents with improved pharmacological properties. The understanding of their CYP1A1-mediated bioactivation mechanism has provided a clear rationale for their selective toxicity towards certain cancer cells. While significant progress has been made, future research in this area could focus on several key aspects:

  • Exploring Novel Fluorination Patterns: Investigating the effects of different fluorination patterns on the benzothiazole ring and the 2-aryl substituent to further optimize activity and selectivity.

  • Targeting Other Therapeutic Areas: While the focus has been on anticancer activity, the unique properties of fluorinated benzothiazoles could be leveraged for the development of agents targeting other diseases.

  • Prodrug Strategies: The development of prodrugs of highly potent fluorinated benzothiazoles could further enhance their pharmacokinetic properties and clinical utility.[1]

  • Combination Therapies: Investigating the synergistic effects of fluorinated benzothiazoles with other established anticancer agents to overcome drug resistance and improve treatment outcomes.

The history of fluorinated benzothiazoles serves as a compelling case study in the power of rational drug design. By understanding the metabolic liabilities of a lead compound, medicinal chemists were able to strategically employ fluorine to create a new generation of molecules with enhanced therapeutic potential, a legacy that continues to inspire the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Purification of 2-Fluorobenzothiazole and a Related Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed protocols for the purification of 2-Fluorobenzothiazole. It is important to note that this compound is a liquid at room temperature, which makes conventional recrystallization, a technique for purifying solids, unsuitable.[1][2] Therefore, this guide is presented in two parts:

  • Part 1: Describes the purification of liquid this compound using Fractional Freezing , a low-temperature crystallization technique.

  • Part 2: Provides a standard Recrystallization protocol for a closely related solid compound, 2-Amino-6-fluorobenzothiazole , as a practical example for researchers working with solid benzothiazole derivatives.

Part 1: Purification of this compound by Fractional Freezing

Principle of the Method

Fractional freezing is a purification technique that separates substances based on differences in their freezing points.[1][3] For the purification of a liquid compound, the substance is slowly cooled to a temperature where the pure compound begins to crystallize, while the impurities remain concentrated in the remaining liquid phase. The solid, purified fraction is then separated from the impure liquid. This method is particularly useful for purifying heat-sensitive liquids or when distillation is not practical.[4][5]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below. Notably, the freezing point of this compound is not widely reported in the literature and must be determined experimentally prior to performing the purification.

PropertyValueReference
Molecular Formula C₇H₄FNS[3]
Molecular Weight 153.18 g/mol [3]
Appearance Clear colorless liquid[2]
Density 1.323 g/mL at 25 °C[1]
Boiling Point 97-98 °C at 16 mmHg[6][7]
Freezing Point Not Reported. Must be determined experimentally.-

Experimental Protocol: Fractional Freezing

This protocol outlines the steps for purifying this compound by fractional freezing.

1. Preliminary Determination of Freezing Point: a. Place a small sample (approx. 1-2 mL) of the crude this compound into a test tube equipped with a magnetic stir bar and a low-temperature thermometer or thermocouple. b. Slowly cool the sample in a controlled-temperature bath (e.g., a dry ice/acetone or liquid nitrogen bath). c. Stir the liquid and monitor the temperature closely. The temperature at which the first crystals appear and remain is the approximate freezing point. Record this temperature.

2. Fractional Freezing Procedure: a. Place the bulk of the crude this compound into a round-bottom flask or a specialized crystallization vessel. b. Begin slow, continuous stirring of the liquid. c. Immerse the flask in a cooling bath set to a temperature slightly above the predetermined freezing point. d. Gradually lower the temperature of the bath to just below the freezing point to initiate crystallization. The cooling should be slow (e.g., 1-2 °C per hour) to promote the formation of pure crystals. e. Allow the crystallization to proceed until approximately 25-50% of the liquid has solidified. The solid portion represents the purified this compound, while the impurities will be concentrated in the remaining liquid.

3. Isolation of Purified Product: a. Once the desired amount of solid has formed, decant the remaining impure liquid while the mixture is still cold. b. To further purify the solid, a "sweating" step can be performed by slowly raising the temperature to just below the freezing point to melt any trapped impurities on the crystal surfaces. c. Allow the purified solid to melt at room temperature. d. The purity of the resulting liquid can be assessed by analytical techniques such as GC-MS or NMR spectroscopy. The process can be repeated for higher purity.

Workflow for Fractional Freezing

cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis start Start with Crude This compound (Liquid) det_fp Determine Approximate Freezing Point start->det_fp cool Slow Cooling with Stirring det_fp->cool crystallize Partial Crystallization (25-50% Solidified) cool->crystallize separate Separate Liquid (Impurities) from Solid (Pure) crystallize->separate melt Melt Purified Solid separate->melt analyze Analyze Purity (GC-MS, NMR) melt->analyze end Pure this compound analyze->end cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude 2-Amino-6-fluorobenzothiazole (Solid) dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filt cool_rt Slow Cooling to Room Temperature dissolve->cool_rt hot_filt->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filt Vacuum Filtration cool_ice->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry end Pure 2-Amino-6-fluorobenzothiazole dry->end

References

Application Note and Protocol: Purification of 2-Fluorobenzothiazole using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluorobenzothiazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis often results in a crude product containing impurities such as starting materials, by-products, and reaction intermediates. Effective purification is crucial to obtain a compound of high purity for subsequent applications and analyses. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The described methodology is based on established principles of chromatography for heterocyclic compounds and provides a robust starting point for optimization.

Principle of Separation

Column chromatography is a widely used technique for the separation of chemical compounds from a mixture. The separation is based on the differential adsorption of the components onto a stationary phase (in this case, silica gel) as a mobile phase (the eluent) is passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a lower affinity will move more quickly, thus enabling separation. The choice of eluent system is critical for achieving good separation, and it is often determined by preliminary analysis using Thin Layer Chromatography (TLC). For a successful separation, the target compound should ideally have an Rf value of approximately 0.2-0.4 on a TLC plate developed with the chosen eluent.[1][2]

Experimental Protocol

This protocol outlines the steps for the purification of this compound using silica gel column chromatography.

1. Materials and Equipment

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM) (all HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed and dried)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

2. Preparation of the Eluent System

The polarity of the eluent system is crucial for effective separation. Based on the purification of similar benzothiazole derivatives, a mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate or dichloromethane) is recommended.[3][4]

  • Initial TLC Analysis: Before packing the column, determine the optimal eluent system by running TLC plates of the crude product in various solvent mixtures (e.g., 5%, 10%, 20% EtOAc in hexane). The ideal solvent system will give the this compound spot an Rf value between 0.2 and 0.4, with good separation from impurities.[1][5]

  • Gradient Elution: For complex mixtures or difficult separations, a gradient elution, where the polarity of the eluent is gradually increased during the chromatography, can be beneficial.[2][6]

3. Packing the Column (Wet Packing Method)

Proper column packing is essential to avoid channeling and ensure good separation.[1][7]

  • Securely clamp the chromatography column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1]

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column. Allow the solvent to drain while gently tapping the column to ensure even packing and remove any air bubbles.

  • Continuously add the slurry until the desired column height is reached (typically 20-30 cm for a 1-5 g scale).

  • Once the silica gel has settled, add a protective layer of sand (approx. 1 cm) on top of the silica bed.

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

4. Loading the Sample

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully apply the sample solution to the top of the silica gel column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Carefully add a small amount of the initial eluent to wash the sides of the column and ensure the entire sample is on the silica bed.

5. Elution and Fraction Collection

  • Carefully fill the top of the column with the eluent.

  • Begin eluting the column by opening the stopcock. Collect the eluent in fractions (e.g., 10-20 mL per fraction) in test tubes or flasks.

  • If using a gradient elution, gradually increase the polarity of the eluent as the chromatography progresses.[7]

  • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot a small amount from each fraction on a TLC plate, develop it in a suitable solvent system, and visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure this compound.

6. Isolation of the Purified Compound

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS, HPLC).

Data Presentation

The following table summarizes suggested starting conditions for the column chromatography purification of this compound. These conditions may require optimization based on the specific impurity profile of the crude product.

ParameterRecommended ConditionsNotes
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Finer mesh size is used for flash chromatography, providing higher resolution.
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Hexane/DichloromethaneStart with a low polarity mixture and increase if necessary.
Initial Eluent Composition 5-20% Ethyl Acetate in HexaneThe optimal ratio should be determined by preliminary TLC analysis.
Elution Mode Isocratic or GradientGradient elution (e.g., starting with 5% EtOAc and gradually increasing to 30% EtOAc) can improve separation of complex mixtures.[2]
Sample Loading Concentrated solution in a minimal volume of solventDry loading (adsorbing the sample onto a small amount of silica gel before adding to the column) can also be effective for less soluble samples.[2]
Monitoring Thin Layer Chromatography (TLC) with UV detectionAllows for the identification of fractions containing the pure product.

Visualization

Experimental Workflow for this compound Purification

Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Eluent Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure this compound Evaporate->PureProduct

Caption: Workflow for the purification of this compound.

References

2-Fluorobenzothiazole: A Versatile Scaffold for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2-fluorobenzothiazole moiety has emerged as a privileged scaffold in the design and synthesis of potent and selective anticancer agents. Its unique structural and electronic properties contribute to favorable interactions with various biological targets implicated in cancer progression. This document provides detailed application notes, experimental protocols, and data summaries for researchers engaged in the discovery and development of novel cancer therapeutics based on this promising chemical entity.

Synthesis of Anticancer this compound Derivatives

A variety of synthetic routes have been developed to access this compound derivatives. A common and effective method involves the condensation of a substituted 2-aminothiophenol with an appropriate aldehyde or carboxylic acid derivative. The Jacobsen cyclization of thiobenzanilides is another widely used approach.

Protocol: Synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole

This protocol describes a representative synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a potent anticancer agent. The synthesis proceeds via the condensation of 2-amino-5-fluorothiophenol with 4-amino-3-methylbenzoic acid.

Materials:

  • 2-Amino-5-fluorothiophenol

  • 4-Amino-3-methylbenzoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine 2-amino-5-fluorothiophenol (1 mmol) and 4-amino-3-methylbenzoic acid (1.1 mmol).

  • Add polyphosphoric acid (10 g) to the flask and heat the mixture to 180°C with stirring for 4 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and carefully add crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole.

In Vitro Anticancer Activity

The anticancer efficacy of this compound derivatives is typically evaluated against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of these compounds.

Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • This compound test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Quantitative Data Summary

The following tables summarize the reported in vitro anticancer activity of various this compound derivatives against a selection of human cancer cell lines.

Table 1: Anticancer Activity of 2-(4-Aminophenyl)benzothiazole Derivatives

CompoundSubstitutionCancer Cell LineIC50 / GI50 (µM)Reference
2-(4-Aminophenyl)-5-fluorobenzothiazole5-FMCF-7 (Breast)<0.001[1]
MDA-MB-468 (Breast)<0.001[1]
PC-3 (Prostate)>10[1]
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole5-F, 3-CH3MCF-7 (Breast)Potent[1]
NCI 60-cell panelBroad Spectrum[1]
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole5-F, 3,4-(OCH3)2MCF-7 (Breast)Nanomolar[2]
MDA-MB-468 (Breast)Nanomolar[2]

Table 2: Anticancer Activity of Other this compound Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Hydrazine-based 2-amino-6-fluorobenzothiazoleHeLa (Cervical)2.41[3]
COS-7 (Kidney)4.31[3]
2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-1 (Pancreatic)Concentration-dependent cytotoxicity[4]

Mechanism of Action: Key Signaling Pathways

Several this compound derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A prominent mechanism involves the induction of cytochrome P450 1A1 (CYP1A1) and subsequent metabolic activation, leading to the formation of DNA adducts and cell death in sensitive cancer cells.[5] Additionally, modulation of the NF-κB signaling pathway has been implicated in the anticancer activity of these compounds.

Signaling Pathway Diagrams

CYP1A1_Pathway This compound This compound AhR AhR This compound->AhR Binds Metabolic Activation Metabolic Activation This compound->Metabolic Activation AhR/ARNT Complex AhR/ARNT Complex AhR->AhR/ARNT Complex ARNT ARNT ARNT->AhR/ARNT Complex XRE XRE AhR/ARNT Complex->XRE Binds to CYP1A1 Gene CYP1A1 Gene XRE->CYP1A1 Gene Activates CYP1A1 mRNA CYP1A1 mRNA CYP1A1 Gene->CYP1A1 mRNA Transcription CYP1A1 Protein CYP1A1 Protein CYP1A1 mRNA->CYP1A1 Protein Translation CYP1A1 Protein->Metabolic Activation Catalyzes Reactive Metabolites Reactive Metabolites Metabolic Activation->Reactive Metabolites DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Apoptosis Apoptosis DNA Adducts->Apoptosis NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Modulates IκBα IκBα IKK->IκBα Phosphorylates IκBα-NF-κB IκBα NF-κB Ub Ub IκBα->Ub Ubiquitination NF-κB (p50/p65) NF-κB (p50/p65) NF-κB_nuc NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_nuc Translocation IκBα-NF-κB->IκBα IκBα-NF-κB->NF-κB (p50/p65) Proteasome Proteasome Ub->Proteasome Degradation Target Genes Target Genes NF-κB_nuc->Target Genes Transcription Proliferation Proliferation Target Genes->Proliferation Survival Survival Target Genes->Survival Inflammation Inflammation Target Genes->Inflammation experimental_workflow Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In_Vitro_Screening In_Vitro_Screening Characterization->In_Vitro_Screening Cell_Culture Cell_Culture In_Vitro_Screening->Cell_Culture MTT_Assay MTT_Assay Cell_Culture->MTT_Assay Data_Analysis Data_Analysis MTT_Assay->Data_Analysis Mechanism_Studies Mechanism_Studies Data_Analysis->Mechanism_Studies Lead_Optimization Lead_Optimization Data_Analysis->Lead_Optimization Western_Blot Western_Blot Mechanism_Studies->Western_Blot RT_PCR RT_PCR Mechanism_Studies->RT_PCR Flow_Cytometry Flow_Cytometry Mechanism_Studies->Flow_Cytometry Mechanism_Studies->Lead_Optimization

References

Application Notes and Protocols for the Synthesis of 2-Fluorobenzothiazole-based Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and antimicrobial evaluation of 2-fluorobenzothiazole derivatives. This class of compounds has emerged as a promising scaffold in the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens. The inclusion of a fluorine atom on the benzothiazole core can significantly enhance the biological activity and pharmacokinetic properties of these molecules.

This document outlines detailed synthetic protocols, antimicrobial screening methodologies, and a summary of the antimicrobial efficacy of various this compound derivatives against a panel of pathogenic bacteria and fungi.

I. Synthetic Protocols

The synthesis of antimicrobial this compound-based compounds typically follows a multi-step pathway, beginning with the formation of a 2-aminobenzothiazole core, followed by functionalization to introduce diverse pharmacophores. A representative synthetic scheme is detailed below.

Protocol 1: Synthesis of 2-Amino-6-fluorobenzothiazole Derivatives

A common route to synthesize the 2-amino-6-fluorobenzothiazole scaffold involves the reaction of a corresponding fluoro-substituted aniline with a thiocyanate salt in the presence of a halogen.

Materials:

  • 4-fluoro-3-chloroaniline (or other appropriate substituted fluoroaniline)

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a flask, dissolve 4-fluoro-3-chloroaniline and potassium thiocyanate in glacial acetic acid.[1]

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture while stirring. Maintain the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitate, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-7-chloro-6-fluorobenzothiazole.

Protocol 2: Synthesis of 2-Hydrazinyl-6-fluorobenzothiazole Derivatives

The 2-amino group of the benzothiazole can be converted to a hydrazinyl group, which serves as a key intermediate for the synthesis of Schiff bases and other derivatives.

Materials:

  • 2-Amino-7-chloro-6-fluorobenzothiazole (from Protocol 1)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethylene glycol

Procedure:

  • To a suspension of 2-amino-7-chloro-6-fluorobenzothiazole in ethylene glycol, add hydrazine hydrate.[2][3]

  • Add concentrated hydrochloric acid dropwise while stirring.

  • Reflux the reaction mixture for 3-4 hours.[3]

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield 7-chloro-6-fluoro-2-hydrazinyl-1,3-benzothiazole.

Protocol 3: Synthesis of this compound-based Schiff Bases

The hydrazinyl group is a versatile handle for introducing a wide range of substituents via condensation with various aldehydes and ketones to form Schiff bases.

Materials:

  • 7-chloro-6-fluoro-2-hydrazinyl-1,3-benzothiazole (from Protocol 2)

  • Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde)

  • Methanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 7-chloro-6-fluoro-2-hydrazinyl-1,3-benzothiazole in methanol.

  • Add the desired substituted aromatic aldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.[1]

  • Reflux the reaction mixture for 5-8 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture. The solid product will precipitate out.

  • Filter the solid, wash with a small amount of cold methanol, and dry to obtain the desired Schiff base derivative.

II. Antimicrobial Activity Screening Protocols

The antimicrobial efficacy of the synthesized this compound derivatives can be determined using standard in vitro methods such as the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method for preliminary screening.

Protocol 4: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.[4]

  • Sterile 96-well microtiter plates.[4]

  • Synthesized this compound compounds dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[4]

  • Negative control (broth with solvent).

Procedure:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to each well of a 96-well plate.[4]

    • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.[4]

  • Inoculation:

    • Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL).[5]

    • Add 100 µL of the inoculum to each well containing the test compound and the growth control wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 5: Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity.[4]

Materials:

  • Mueller-Hinton Agar (MHA) plates.[4]

  • Standardized microbial inoculum (0.5 McFarland).

  • Sterile cotton swabs.

  • Sterile cork borer.

  • Test compound solutions at a known concentration.

  • Positive and solvent controls.

Procedure:

  • Inoculation:

    • Evenly spread the standardized microbial suspension onto the surface of the MHA plates using a sterile cotton swab.[4]

  • Well Preparation:

    • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[4]

  • Application of Compounds:

    • Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and solvent control into separate wells.[4]

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement:

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

III. Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative benzothiazole derivatives against various microbial strains as reported in the literature.

Compound IDModificationTest OrganismMIC (µg/mL)Reference
4b, 4d, 4e 2,2'-(2-(2-benzylidenehydrazinyl)-6-fluorobenzo[d]thiazol-7-ylazanediyl)diethanol derivativesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaGood Activity[4]
41c Benzothiazole-isatin derivativeEscherichia coli3.1[2]
41c Benzothiazole-isatin derivativePseudomonas aeruginosa6.2[2]
46a, 46b Amino-benzothiazole Schiff baseEscherichia coli, Pseudomonas aeruginosa15.62[2]
66c Sulfonamide analogue of benzothiazolePseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli3.1 - 6.2[2]
107b 2,5-disubstituted furane benzothiazoleSaccharomyces cerevisiae1.6 µM[2]
107d 2,5-disubstituted furane benzothiazoleSaccharomyces cerevisiae3.13 µM[2]
A07 Benzothiazole bearing amide moietyEscherichia coli7.81[5]
A07 Benzothiazole bearing amide moietyKlebsiella pneumoniae3.91[5]
3e Dialkyne substituted 2-aminobenzothiazoleGram-positive & Gram-negative bacteria3.12[6]
3n Dialkyne substituted 2-aminobenzothiazoleFungal strains1.56 - 12.5[6]
2d 2-azidobenzothiazoleEnterococcus faecalis, Staphylococcus aureus8[7]

IV. Visualized Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for producing this compound-based antimicrobial compounds.

Synthesis_Workflow cluster_start Starting Material cluster_core Core Synthesis cluster_intermediate Key Intermediate cluster_final Final Products A Substituted Fluoroaniline B 2-Amino-6-fluorobenzothiazole A->B KSCN, Br₂ Glacial Acetic Acid C 2-Hydrazinyl-6-fluorobenzothiazole B->C Hydrazine Hydrate, HCl Ethylene Glycol D Schiff Bases & Other Derivatives C->D Aldehydes/Ketones Glacial Acetic Acid

Caption: General synthetic route for this compound derivatives.

Proposed Mechanism of Action: Inhibition of Bacterial Enzymes

Several studies suggest that benzothiazole derivatives exert their antimicrobial effects by inhibiting essential bacterial enzymes, such as DNA gyrase and dihydropteroate synthase (DHPS).

Mechanism_of_Action cluster_compound Antimicrobial Compound cluster_targets Bacterial Targets cluster_processes Inhibited Cellular Processes cluster_outcome Outcome Compound This compound Derivative DNAGyrase DNA Gyrase Compound->DNAGyrase Inhibition DHPS Dihydropteroate Synthase (DHPS) Compound->DHPS Inhibition DNAReplication DNA Replication & Supercoiling DNAGyrase->DNAReplication FolateSynthesis Folic Acid Synthesis DHPS->FolateSynthesis Outcome Bacterial Cell Death DNAReplication->Outcome Disruption leads to FolateSynthesis->Outcome Disruption leads to

Caption: Inhibition of key bacterial enzymes by benzothiazole derivatives.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif found in a wide array of pharmacologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures. However, the functionalization of electron-rich heterocyclic systems, particularly those bearing an inert carbon-fluorine (C-F) bond, presents a significant synthetic challenge. The high bond dissociation energy of the C-F bond makes 2-fluorobenzothiazole a less reactive substrate in traditional palladium-catalyzed Suzuki couplings compared to its chloro, bromo, and iodo counterparts.[1]

Recent advancements in catalysis have demonstrated that nickel-based systems can effectively mediate the cross-coupling of unactivated aryl fluorides.[2][3][4] This application note provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, drawing upon successful methodologies for the C-F bond activation of structurally similar heterocycles, such as 2-fluorobenzofurans.[5]

Data Presentation

Due to the limited literature on the Suzuki coupling of this compound, the following table summarizes the reaction conditions and yields for the successful nickel-catalyzed coupling of the analogous 2-fluoronaphtho[2,1-b]furan and a palladium-catalyzed coupling of the more reactive 2-amino-6-bromobenzothiazole for comparison. This data provides a reasonable expectation for the performance of the proposed protocol.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
12-Fluoronaphtho[2,1-b]furanm-Tolylboronic acidNi(cod)₂ (5)PCy₃ (10)K₂CO₃Toluene/H₂ORT1398[5]
22-Fluoronaphtho[2,1-b]furanPhenylboronic acidNi(cod)₂ (5)PCy₃ (10)K₂CO₃Toluene/H₂ORT1395[5]
32-FluorobenzofuranPhenylboronic acidNi(cod)₂ (10)PCy₃ (20)K₂CO₃Toluene/H₂ORT1392[5]
42-Amino-6-bromobenzothiazoleTolylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O9531Moderate[6]
52-Amino-6-bromobenzothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF/H₂O953164[6]

Experimental Protocols

The following protocol is adapted from the successful nickel-catalyzed Suzuki-Miyaura coupling of 2-fluorobenzofurans and is recommended as a starting point for the coupling of this compound.[5]

Materials and Reagents:
  • This compound

  • Arylboronic acid (1.0 - 1.2 equivalents)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (5-10 mol%)

  • Tricyclohexylphosphine [PCy₃] (10-20 mol%)

  • Potassium carbonate [K₂CO₃] (1.2 equivalents)

  • Anhydrous toluene

  • Degassed deionized water

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Detailed Methodology:
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the corresponding arylboronic acid (1.0 eq), Ni(cod)₂ (0.05 eq), PCy₃ (0.10 eq), and K₂CO₃ (1.2 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene and degassed water (e.g., in a 5:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating to 40-60 °C may be beneficial.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-arylbenzothiazole.

Mandatory Visualizations

Proposed Catalytic Cycle

Suzuki_Coupling_Mechanism Ni0 Ni(0)L₂ OxAdd Oxidative Addition Ni0->OxAdd NiII_ArF Ar-Ni(II)(F)L₂ OxAdd->NiII_ArF Transmetalation Transmetalation NiII_ArF->Transmetalation NiII_ArAr Ar-Ni(II)(Ar')L₂ Transmetalation->NiII_ArAr RedElim Reductive Elimination NiII_ArAr->RedElim RedElim->Ni0 Regeneration Product Ar-Ar' RedElim->Product ArF This compound ArF->OxAdd ArBOH2 Ar'B(OH)₂ + Base Borate [Ar'B(OH)₃]⁻ ArBOH2->Borate Borate->Transmetalation

Caption: Proposed catalytic cycle for the nickel-catalyzed Suzuki coupling of this compound.

Experimental Workflow

Experimental_Workflow Start Start Combine Combine Reactants: - this compound - Arylboronic Acid - Ni(cod)₂ & PCy₃ - K₂CO₃ Start->Combine Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Combine->Inert AddSolvent Add Anhydrous Toluene and Degassed Water Inert->AddSolvent React Stir at Room Temperature (Monitor by TLC/LC-MS) AddSolvent->React Workup Aqueous Work-up (Water Quench, Extraction) React->Workup Purify Purification (Column Chromatography) Workup->Purify Product Characterize Product (NMR, MS) Purify->Product

Caption: A typical experimental workflow for the nickel-catalyzed Suzuki coupling reaction.

References

Application Notes: Unlocking Cellular Imaging and Bioconjugation with Clickable 2-Fluorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of chemical biology and drug discovery, the quest for precise and efficient molecular tools is paramount. "Click chemistry," a term coined by K. Barry Sharpless, has revolutionized how scientists approach the synthesis of complex molecular architectures.[1] Among the various scaffolds utilized in click chemistry, benzothiazole derivatives have emerged as promising candidates, particularly for the development of "click-on" fluorogenic probes.[2] This application note details the utility of 2-Fluorobenzothiazole derivatives as versatile platforms for click chemistry applications, enabling researchers to forge stable covalent linkages for bioconjugation, cellular imaging, and the development of novel therapeutic agents.

The core principle lies in the transformation of a weakly or non-fluorescent 2-substituted benzothiazole into a highly fluorescent triazole adduct upon reaction with a complementary azide or alkyne partner via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3] The fluorine substitution at the 2-position can modulate the electronic properties of the benzothiazole core, potentially influencing the fluorogenic response and providing a unique spectral signature.

Key Applications

  • Fluorogenic Labeling of Biomolecules: this compound derivatives equipped with a terminal alkyne can be "clicked" onto azide-modified biomolecules such as proteins, nucleic acids, and glycans. This reaction triggers a significant increase in fluorescence, allowing for the visualization of these molecules in their native environment with high signal-to-noise ratios.[2][4]

  • In-situ Drug Discovery: The click reaction can be employed to synthesize potential drug candidates directly within a biological system. By using a this compound derivative as one of the click partners, novel bioactive molecules can be generated and their effects studied in real-time.

  • Development of PET Imaging Agents: While not a direct "click" reaction in the classical sense, the underlying principle of forming a stable conjugate is relevant. Radiolabeled this compound derivatives can be developed for Positron Emission Tomography (PET) imaging, enabling the non-invasive visualization of biological processes in vivo.[5]

Logical Workflow for Fluorogenic Labeling

The following diagram illustrates the general workflow for utilizing a 2-ethynyl-2-Fluorobenzothiazole derivative for fluorogenic labeling of an azide-modified protein.

G cluster_synthesis Probe Synthesis cluster_biomod Biomolecule Modification cluster_click Click Reaction & Imaging s1 This compound s3 2-Ethynyl-2-Fluorobenzothiazole (Pro-fluorophore) s1->s3 s2 Terminal Alkyne Moiety s2->s3 c2 Add 2-Ethynyl-2-Fluorobenzothiazole and Cu(I) Catalyst s3->c2 b1 Target Protein b3 Azide-Modified Protein b1->b3 b2 Azide-containing Metabolic Precursor b2->b3 c1 Incubate Cells with Azide-Modified Protein b3->c1 c1->c2 c3 Fluorescent Triazole Adduct (Fluorophore) c2->c3 c4 Fluorescence Microscopy c3->c4 G cluster_reactants Reactants (Weakly Fluorescent) cluster_catalyst Catalyst cluster_product Product (Highly Fluorescent) reactant1 2-Ethynyl-2-Fluorobenzothiazole product Fluorescent Triazole Adduct reactant1->product Click Reaction reactant2 Azide-Modified Biomolecule reactant2->product catalyst Cu(I) catalyst->product G start Start: Azide-Modified Cells in Plate wash1 Wash with PBS (2x) start->wash1 add_cocktail Add Click Reaction Cocktail to Cells wash1->add_cocktail prep_cocktail Prepare Click Reaction Cocktail: - Medium/PBS - CuSO4 + THPTA - 2-Ethynyl-2-Fluorobenzothiazole - Sodium Ascorbate prep_cocktail->add_cocktail incubate Incubate at 37°C for 30-60 min (in dark) add_cocktail->incubate wash2 Wash with PBS (3x) incubate->wash2 add_buffer Add Imaging Buffer wash2->add_buffer image Fluorescence Microscopy add_buffer->image end End: Image Acquisition image->end

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2-Fluorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxic effects of 2-Fluorobenzothiazole derivatives, a class of compounds with significant potential in anticancer research.[1][2][3] This document outlines the core principles of cytotoxicity testing, provides detailed protocols for commonly used assays, and summarizes key findings from the literature.

Introduction to this compound Derivatives and Cytotoxicity

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[4][5][6][7] The introduction of a fluorine atom to the benzothiazole scaffold can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic potential.[2] For instance, derivatives like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole have demonstrated significant antiproliferative activity.[1][2]

In vitro cytotoxicity assays are fundamental to the preliminary screening of these compounds, providing essential information on their efficacy and mechanism of action against cancer cell lines.[5] These assays primarily measure cell viability, proliferation, and the induction of cell death (apoptosis or necrosis).

Key In Vitro Cytotoxicity Assays

A multi-assay approach is recommended for a comprehensive cytotoxic profile of this compound derivatives.[5]

  • Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of a cell population, which is proportional to the number of viable cells. A reduction in metabolic activity is a primary indicator of cytotoxicity.[5]

  • Membrane Integrity Assays (e.g., LDH Release): These assays quantify the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon damage to the plasma membrane, which is indicative of necrosis.[5]

  • Apoptosis Assays (e.g., Annexin V/PI Staining): These assays are used to detect the induction of programmed cell death (apoptosis), a common mechanism of action for anticancer agents.[4][5]

  • Cell Cycle Analysis: This method helps to determine if the compounds cause cell cycle arrest at specific phases.[4]

  • Mitochondrial Membrane Potential Assays: These are used to assess the disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[4][8]

Quantitative Data Summary

The cytotoxic activity of this compound and related benzothiazole derivatives is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of cancer cell growth. The lower the IC50 value, the more potent the compound.

Derivative Class/CompoundCancer Cell LineIC50 (µM)Reference
Hydrazine-based 2-amino-6-fluorobenzothiazole derivativeHeLa (Cervical)2.41[3][9][10]
Hydrazine-based 2-amino-6-fluorobenzothiazole derivativeCOS-7 (Kidney Fibroblast)4.31[3][9][10]
2-hydroxybenzylidene containing semicarbazide derivativeMDA-MB-231 (Breast)0.24 - 0.92[3][9][10]
2-hydroxybenzylidene containing semicarbazide derivativeMNK-45 (Gastric)0.24 - 0.92[3][9][10]
2-hydroxybenzylidene containing semicarbazide derivativeNCI-H226 (Lung)0.24 - 0.92[3][9][10]
2-hydroxybenzylidene containing semicarbazide derivativeHT-29 (Colorectal)0.24 - 0.92[3][9][10]
2-hydroxybenzylidene containing semicarbazide derivativeSK-N-SH (Neuroblastoma)0.24 - 0.92[3][9][10]
Substituted phenylamino based methoxy methylbenzothiazoleHeLa (Cervical)0.6 ± 0.29[10]
2-aminobenzothiazoleHEp-2 (Laryngeal)5[11]
Optically active thiourea derivativesMCF-7 (Breast)15 - 30[12]
Optically active thiourea derivativesHeLa (Cervical)33 - 48[12]

Note: The data above are representative findings for various benzothiazole derivatives, including some fluorinated analogues, to illustrate the range of cytotoxic potencies.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which reflects the number of viable cells.[2][13][14] Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[13][15]

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_plating Seed cancer cells in a 96-well plate incubation1 Incubate overnight for cell attachment cell_plating->incubation1 compound_treatment Treat cells with compounds and incubate (e.g., 48 hours) incubation1->compound_treatment compound_prep Prepare serial dilutions of this compound derivatives compound_prep->compound_treatment mtt_addition Add MTT solution to each well compound_treatment->mtt_addition incubation2 Incubate for 4 hours mtt_addition->incubation2 formazan_solubilization Add solubilizing agent (e.g., DMSO) incubation2->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 values absorbance_reading->data_analysis

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Protocol: MTT Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottomed plate at an optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in 100 µL of culture medium.[2] Include wells with medium only for blank measurements.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[11][16]

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[16] Incubate the plate for another 4 hours at 37°C.[16][17]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[7]

Signaling Pathways in this compound Derivative-Induced Cytotoxicity

Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[4][5][8][18] A key mechanism is the activation of the intrinsic or mitochondrial pathway of apoptosis.[19][20][21]

Mitochondrial Apoptosis Pathway

This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[19][21] This results in the release of cytochrome c from the mitochondria into the cytoplasm.[19] Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[8][21]

Apoptosis_Pathway cluster_stimulus Inducing Stimulus cluster_regulation Mitochondrial Regulation cluster_caspase_activation Caspase Cascade cluster_outcome Cellular Outcome stimulus This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) Inhibition stimulus->bcl2 Inhibits bax Bax (Pro-apoptotic) Activation stimulus->bax Activates mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) cyto_c->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 caspase3 Activated Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Mitochondrial pathway of apoptosis induced by this compound derivatives.

Conclusion

The in vitro cytotoxicity assays detailed in these application notes are crucial for the initial evaluation of this compound derivatives as potential anticancer agents. A systematic approach, beginning with broad cytotoxicity screening using assays like the MTT, followed by more mechanistic studies to investigate apoptosis induction and signaling pathway modulation, will provide a comprehensive understanding of the therapeutic potential of these compounds. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for Antimicrobial Screening of 2-Fluorobenzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the antimicrobial screening of 2-Fluorobenzothiazole compounds. The methodologies described are standard and robust approaches for determining the efficacy of novel antimicrobial agents.

Introduction

Benzothiazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial properties.[1][2] The introduction of a fluorine atom to the benzothiazole scaffold can significantly alter its physicochemical properties, potentially enhancing its biological activity and therapeutic efficacy.[3] The antimicrobial activity of benzothiazole derivatives has been attributed to their ability to interfere with various cellular targets, including DNA gyrase, dihydropteroate synthase, and dihydroorotase.[4][5] This document outlines the key experimental procedures for evaluating the in vitro antimicrobial potential of newly synthesized this compound compounds.

Key Antimicrobial Screening Methods

The primary methods for initial antimicrobial screening are the disk diffusion assay and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[6][7][8] The disk diffusion method is a qualitative or semi-quantitative technique that provides a preliminary assessment of antimicrobial activity, while the broth microdilution method is a quantitative assay that determines the lowest concentration of a compound required to inhibit microbial growth.[9][10]

Data Presentation

The following tables summarize representative quantitative data for various benzothiazole derivatives against common bacterial and fungal strains. This data can serve as a benchmark for evaluating the activity of novel this compound compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzothiazole Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
41c Escherichia coli3.1Ciprofloxacin12.5[4]
41c Pseudomonas aeruginosa6.2Ciprofloxacin12.5[4]
41c Bacillus cereus12.5Ciprofloxacin12.5[4]
41c Staphylococcus aureus12.5Ciprofloxacin12.5[4]
46a/46b Escherichia coli15.62Ciprofloxacin15.62[4]
46a/46b Pseudomonas aeruginosa15.62Ciprofloxacin15.62[4]
66c Pseudomonas aeruginosa3.1-6.2Chloramphenicol/SulphamethoxazoleN/A[4]
66c Staphylococcus aureus3.1-6.2Chloramphenicol/SulphamethoxazoleN/A[4]
66c Escherichia coli3.1-6.2Chloramphenicol/SulphamethoxazoleN/A[4]
19a/19b Enterococcus faecalis3.13 µMCiprofloxacin3.03 µM[4]
Compound 3 Staphylococcus aureus50-200KanamycinN/A[5]
Compound 3 Bacillus subtilis25-200KanamycinN/A[5]
Compound 3 Escherichia coli25-100KanamycinN/A[5]
Compound 4 Staphylococcus aureus50-200KanamycinN/A[5]
Compound 4 Bacillus subtilis25-200KanamycinN/A[5]
Compound 4 Escherichia coli25-100KanamycinN/A[5]

Table 2: Zone of Inhibition (ZOI) for Selected Benzothiazole Derivatives

Compound IDTest OrganismZone of Inhibition (mm)Reference CompoundZone of Inhibition (mm)Reference
43a/43b Staphylococcus aureus21-27Kanamycin28-31[4]
43a/43b Bacillus subtilis21-27Kanamycin28-31[4]
43a/43b Escherichia coli21-27Kanamycin28-31[4]
15 Various bacterial strains15.5-17.6Ciprofloxacin22.3-24.1[4]
16c Staphylococcus aureus40.3 ± 0.6Ampicillin22.0 ± 0.1[11]

Experimental Protocols

Protocol 1: Disk Diffusion Assay

This method is a preliminary screening tool to assess the antimicrobial activity of the this compound compounds.[10][12][13]

Materials:

  • This compound compounds

  • Sterile paper disks (6 mm diameter)

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates[14]

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard[15]

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

  • Sterile forceps

  • Appropriate solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Compound Disks:

    • Prepare a stock solution of each this compound compound in a suitable solvent.

    • Aseptically apply a known volume (e.g., 20 µL) of the desired concentration of the compound solution onto each sterile paper disk.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]

  • Inoculation of MHA Plates:

    • Dip a sterile cotton swab into the adjusted bacterial inoculum, removing excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.[15]

  • Disk Placement and Incubation:

    • Using sterile forceps, place the prepared compound disks onto the inoculated MHA plate, ensuring firm contact with the agar.

    • Place a control disk impregnated with the solvent alone.

    • Incubate the plates in an inverted position at 35°C ± 2°C for 18-24 hours.[12]

  • Data Collection and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[13]

    • The size of the zone is indicative of the compound's antimicrobial activity.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock Solution B Impregnate Sterile Disks A->B E Place Disks on Agar B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate MHA Plate C->D D->E F Incubate at 35°C for 18-24h E->F G Measure Zone of Inhibition (mm) F->G

Disk Diffusion Assay Workflow
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[9][17][18]

Materials:

  • This compound compounds

  • Sterile 96-well microtiter plates

  • Test bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[16]

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each this compound compound in CAMHB at twice the highest concentration to be tested.

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.

    • Add 200 µL of the stock compound solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half.

    • Add 100 µL of sterile CAMHB to well 12.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Data Collection and Interpretation:

    • After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound in which there is no visible growth.[9][19]

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader to quantify growth.

Broth_Microdilution_Workflow cluster_plate_prep Plate Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading A Add Broth to Wells 2-12 C Perform Serial Dilutions (Well 1 to 10) A->C B Add 2x Compound to Well 1 B->C E Inoculate Wells 1-11 C->E D Prepare Standardized Inoculum (~5x10^5 CFU/mL) D->E F Incubate at 35°C for 16-20h E->F G Visually Inspect for Turbidity F->G H Determine MIC G->H

Broth Microdilution Workflow

Potential Mechanism of Action and Signaling Pathway

Several studies on benzothiazole derivatives suggest that their antimicrobial activity may stem from the inhibition of essential bacterial enzymes.[4][20] One such target is DNA gyrase, an enzyme crucial for DNA replication, recombination, and repair in bacteria. Inhibition of DNA gyrase leads to the disruption of these processes and ultimately cell death.

DNA_Gyrase_Inhibition cluster_compound Compound Action cluster_bacterial_cell Bacterial Cell Compound This compound Compound DNAGyrase DNA Gyrase (Bacterial Enzyme) Compound->DNAGyrase Inhibits DNA DNA Replication & Repair DNAGyrase->DNA Required for CellDeath Bacterial Cell Death DNA->CellDeath Disruption leads to

Proposed Mechanism: DNA Gyrase Inhibition

Conclusion

The described protocols for disk diffusion and broth microdilution provide a robust framework for the initial antimicrobial screening of novel this compound compounds. The quantitative data from MIC determination is essential for structure-activity relationship (SAR) studies and for selecting lead compounds for further development. Understanding the potential mechanisms of action, such as the inhibition of DNA gyrase, can guide the optimization of these compounds into effective therapeutic agents.

References

Application Notes and Protocols for the Analytical Characterization of 2-Fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-Fluorobenzothiazole. The following protocols and data are intended to guide researchers in establishing robust analytical workflows for purity determination, identification, and physicochemical analysis of this compound.

Physicochemical Properties

A summary of key physicochemical properties of this compound is presented below. These properties are crucial for method development and for understanding the behavior of the molecule in various analytical systems.

PropertyValueSource
Molecular FormulaC₇H₄FNSPubChem[1]
Molecular Weight153.18 g/mol PubChem[1]
IUPAC Name2-fluoro-1,3-benzothiazolePubChem[1]
CAS Number1123-98-4PubChem[1]
AppearanceNot specified, likely a solid or liquid-
SolubilityLikely soluble in organic solvents like methanol, acetonitrile, and DMSOGeneral knowledge for similar heterocyclic compounds

Chromatographic Methods

Chromatographic techniques are essential for the separation and quantification of this compound from impurities and in complex matrices.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a primary method for the analysis of benzothiazole derivatives.[2]

Quantitative Data Summary

ParameterExpected Value
Retention Time~5-10 minutes (method dependent)
Linearity (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (Recovery)95% - 105%
Precision (RSD%)< 2%

Experimental Protocol: HPLC-UV

  • Reagents and Materials:

    • This compound reference standard (>99% purity)

    • HPLC-grade acetonitrile

    • HPLC-grade water (e.g., Milli-Q or equivalent)

    • HPLC-grade formic acid (optional, for mobile phase modification)

    • 0.22 µm syringe filters

  • Instrumentation:

    • HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II LC System or equivalent)

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Detection Wavelength254 nm or a wavelength of maximum absorbance
Column Temperature30 °C
Run Time10-15 minutes
  • Sample and Standard Preparation:

    • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile.

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis and Quantification:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the working standard solutions to construct a calibration curve by plotting the peak area versus concentration.

    • Inject the sample solution and determine the concentration of this compound by interpolating its peak area on the calibration curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Inject_Standards Inject Standards Standard_Prep->Inject_Standards Sample_Prep Prepare Sample Solution Inject_Sample Inject Sample Sample_Prep->Inject_Sample System_Equilibration Equilibrate HPLC System System_Equilibration->Inject_Standards System_Equilibration->Inject_Sample Calibration_Curve Construct Calibration Curve Inject_Standards->Calibration_Curve Quantification Quantify Analyte Inject_Sample->Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound. Given the potential for thermal degradation of some benzothiazole derivatives, a programmable temperature vaporization (PTV) inlet may be advantageous to prevent decomposition.[3]

Quantitative Data Summary

ParameterExpected Value
Retention Time~10-15 minutes (method dependent)
Linearity (r²)> 0.999
Limit of Detection (LOD)~0.5 ppm
Limit of Quantification (LOQ)~1.5 ppm
Accuracy (Recovery)90% - 110%
Precision (RSD%)< 5%

Experimental Protocol: GC-FID/MS

  • Reagents and Materials:

    • This compound reference standard (>99% purity)

    • GC-grade solvent (e.g., Acetonitrile or Dichloromethane)

    • High-purity carrier gas (Helium or Nitrogen)

    • Gases for FID (Hydrogen and Air)

  • Instrumentation:

    • Gas Chromatograph (e.g., Agilent 8890 GC system or equivalent) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

    • GC Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent)

    • Autosampler or manual syringe for injection

  • Chromatographic Conditions:

ParameterCondition
Inlet Temperature250 °C (or PTV ramp)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
DetectorFID or MS
FID Temperature300 °C
MS Transfer Line Temp280 °C
MS Ion Source Temp230 °C
MS Quadrupole Temp150 °C
  • Sample and Standard Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen GC-grade solvent.

    • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.

  • Analysis and Quantification:

    • Inject the working standards to generate a calibration curve by plotting the peak area against their concentrations.

    • Inject the sample and determine the concentration of this compound by interpolating its peak area from the calibration curve.

    • If using MS, confirm the identity of the peak by comparing its mass spectrum with a reference spectrum.

Experimental Workflow: GC Analysis

GC_Workflow Start Start Prep Prepare Standards and Sample Start->Prep Inject Inject into GC Prep->Inject Separate Chromatographic Separation Inject->Separate Detect FID/MS Detection Separate->Detect Data_Acquisition Data Acquisition Detect->Data_Acquisition Analysis Peak Integration & Calibration Data_Acquisition->Analysis Quantify Quantification Analysis->Quantify End End Quantify->End

Caption: General workflow for the GC analysis of this compound.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts for this compound based on data from analogous compounds.[4][5][6]

Table: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
7.2 - 8.2Multiplet (m)Aromatic Protons (4H)

Solvent: CDCl₃ or DMSO-d₆

Table: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~160-170 (d, J_CF)C2 (Carbon attached to F)
~150-155C7a (Quaternary carbon)
~130-135Quaternary Carbon
~120-130Aromatic CH

Solvent: CDCl₃ or DMSO-d₆

Experimental Protocol: NMR

  • Sample Preparation: Dissolve approximately 5-25 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum. A higher sample concentration and longer acquisition time may be necessary for ¹³C NMR due to the low natural abundance of the isotope.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Logical Relationship for NMR Analysis

NMR_Logic Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Spec Acquire NMR Spectra (¹H, ¹³C) Dissolve->NMR_Spec Processing Process and Analyze Spectra NMR_Spec->Processing Structure Structural Elucidation Processing->Structure FTIR_Workflow Start Start Sample_Prep Prepare Sample (ATR or KBr) Start->Sample_Prep Background_Scan Acquire Background Spectrum Sample_Prep->Background_Scan Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan Data_Processing Process Spectrum (e.g., Baseline Correction) Sample_Scan->Data_Processing Interpretation Identify Functional Groups Data_Processing->Interpretation End End Interpretation->End MS_Workflow Sample_Introduction Introduce Sample (e.g., via LC) Ionization Ionize Molecules (e.g., ESI) Sample_Introduction->Ionization Mass_Analysis Separate Ions by m/z Ionization->Mass_Analysis Detection Detect Ions Mass_Analysis->Detection Mass_Spectrum Generate Mass Spectrum Detection->Mass_Spectrum Thermal_Analysis_Logic Sample_Prep Prepare Sample in Pan TGA_Run Run TGA Experiment Sample_Prep->TGA_Run DSC_Run Run DSC Experiment Sample_Prep->DSC_Run TGA_Data Analyze TGA Data (Weight Loss vs. Temp) TGA_Run->TGA_Data DSC_Data Analyze DSC Data (Heat Flow vs. Temp) DSC_Run->DSC_Data Thermal_Properties Determine Thermal Stability and Phase Transitions TGA_Data->Thermal_Properties DSC_Data->Thermal_Properties

References

Application Notes and Protocols for the Scalable Synthesis of 2-Fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzothiazole is a key heterocyclic building block in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, including antitumor and antimicrobial properties. The fluorine substituent can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. Therefore, robust and scalable synthetic methods for this compound and its analogs are of high importance.

This document provides detailed application notes and protocols for the scalable synthesis of this compound, focusing on a common and adaptable method: the condensation of 2-aminothiophenol with a fluorine-containing electrophile. The presented protocols are designed to be adaptable for laboratory-scale synthesis and scalable for larger-quantity production.

Synthetic Strategy Overview

The primary strategy for synthesizing 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol with various electrophiles such as aldehydes, carboxylic acids, or their derivatives.[1][2] For the synthesis of this compound, a suitable fluorine-containing one-carbon electrophile is required. A common and effective approach is the cyclization reaction involving 2-aminothiophenol. While direct condensation with a fluoro-carbonyl equivalent can be challenging, a multi-step approach starting from more accessible precursors is often more practical for scalability.

One practical and scalable approach involves the initial formation of a 2-halobenzothiazole intermediate, followed by nucleophilic fluorination. For instance, 2-chlorobenzothiazole can be synthesized from 2-mercaptobenzothiazole and subsequently converted to this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorobenzothiazole from 2-Mercaptobenzothiazole

This protocol outlines the preparation of the 2-chlorobenzothiazole intermediate, a crucial precursor for nucleophilic fluorination.

Materials:

  • 2-Mercaptobenzothiazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Ice

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 2-mercaptobenzothiazole.

  • Slowly add sulfuryl chloride (at least 6 molecular equivalents) to the stirred 2-mercaptobenzothiazole at a temperature not exceeding 50°C.[3] The reaction is exothermic, and the temperature should be controlled.

  • After the addition is complete, allow the mixture to stir for approximately one hour at room temperature.[3]

  • Carefully quench the reaction by adding ice and water to decompose the excess sulfuryl chloride.[3]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane.

  • Combine the organic layers and wash them with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chlorobenzothiazole.

  • Purify the crude product by vacuum distillation to yield pure 2-chlorobenzothiazole as a colorless liquid.[3]

Protocol 2: Nucleophilic Fluorination to Synthesize this compound

This protocol describes the conversion of 2-chlorobenzothiazole to the final product, this compound, using a suitable fluoride source.

Materials:

  • 2-Chlorobenzothiazole (from Protocol 1)

  • Potassium fluoride (spray-dried) or other suitable fluoride source (e.g., CsF)

  • Aprotic polar solvent (e.g., Sulfolane, DMF, DMSO)

  • Phase-transfer catalyst (e.g., 18-crown-6, tetrabutylammonium bromide) - optional but recommended for scalability.

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.

  • Heating mantle with temperature controller.

  • Distillation apparatus.

Procedure:

  • To a dry three-necked flask under a nitrogen atmosphere, add spray-dried potassium fluoride and the aprotic polar solvent.

  • If using, add the phase-transfer catalyst to the mixture.

  • Heat the mixture with vigorous stirring to the desired reaction temperature (typically between 150-220°C, depending on the solvent and fluoride source).

  • Slowly add the 2-chlorobenzothiazole to the heated mixture.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by pouring the reaction mixture into water and extracting with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for 2-Chlorobenzothiazole Synthesis.

ParameterValueReference
Starting Material2-Mercaptobenzothiazole[3]
ReagentSulfuryl chloride (SO₂Cl₂)[3]
Molar Ratio (Reagent:Start)≥ 6:1[3]
Reaction Temperature≤ 50°C[3]
Reaction Time~1 hour[3]
Purification MethodVacuum Distillation[3]
Typical YieldHigh-

Table 2: Summary of Reaction Conditions for this compound Synthesis.

ParameterRecommended Condition
Starting Material2-Chlorobenzothiazole
Fluorinating AgentSpray-dried Potassium Fluoride or Cesium Fluoride
SolventSulfolane, DMF, or DMSO
Catalyst (optional)18-crown-6 or Tetrabutylammonium bromide
Reaction Temperature150-220°C
Purification MethodVacuum Distillation or Column Chromatography
Typical YieldGood to Excellent

Visualization of Experimental Workflow

experimental_workflow cluster_protocol1 Protocol 1: Synthesis of 2-Chlorobenzothiazole cluster_protocol2 Protocol 2: Synthesis of this compound start1 Start: 2-Mercaptobenzothiazole react1 Reaction with Sulfuryl Chloride start1->react1 quench1 Quenching (Ice/Water) react1->quench1 extract1 Extraction quench1->extract1 purify1 Purification (Vacuum Distillation) extract1->purify1 product1 Product: 2-Chlorobenzothiazole purify1->product1 start2 Start: 2-Chlorobenzothiazole product1->start2 Intermediate react2 Nucleophilic Fluorination (KF or CsF) start2->react2 workup2 Aqueous Workup & Extraction react2->workup2 purify2 Purification (Vacuum Distillation) workup2->purify2 product2 Final Product: This compound purify2->product2

Caption: Scalable two-step synthesis workflow for this compound.

Safety and Handling

  • Sulfuryl chloride is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Aprotic polar solvents like DMF and DMSO have high boiling points and can be harmful. Avoid inhalation and skin contact.

  • Fluoride salts are toxic. Handle with care and avoid creating dust.

  • High-temperature reactions should be conducted with appropriate shielding and temperature monitoring.

Troubleshooting and Optimization

  • Low Yield in Protocol 1: Ensure the 2-mercaptobenzothiazole is dry and the reaction temperature is controlled to prevent side reactions. Incomplete reaction can be addressed by increasing the reaction time or the amount of sulfuryl chloride.

  • Low Yield in Protocol 2: The efficiency of the fluorination reaction is highly dependent on the dryness of the reagents and solvent. Use spray-dried potassium fluoride and anhydrous solvents. The choice of phase-transfer catalyst and reaction temperature can be optimized to improve the yield and reaction rate.

  • Purification Challenges: this compound has a relatively low boiling point. Careful vacuum distillation is required to avoid product loss. If distillation is problematic, column chromatography on silica gel can be an effective alternative.

By following these detailed protocols and considering the safety and optimization advice, researchers can successfully synthesize and scale up the production of this compound for various applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluorobenzothiazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the Balz-Schiemann reaction of 2-aminobenzothiazole. This reaction involves two key steps: the diazotization of the primary amino group of 2-aminobenzothiazole to form a diazonium salt, followed by a fluorination reaction where the diazonium group is replaced by a fluorine atom.[1][2]

Q2: What is the general workflow for the synthesis of this compound via the Balz-Schiemann reaction?

A2: The synthesis typically begins with the diazotization of 2-aminobenzothiazole using nitrous acid (generated in situ from sodium nitrite and a strong acid like fluoroboric acid, HBF₄) at low temperatures (0-5 °C). The resulting diazonium tetrafluoroborate salt is often isolated and then thermally decomposed to yield this compound.[1][2][3]

Balz-Schiemann_Workflow cluster_diazotization Step 1: Diazotization cluster_fluorination Step 2: Fluorination (Thermal Decomposition) cluster_purification Step 3: Purification 2-Aminobenzothiazole 2-Aminobenzothiazole Diazonium_Salt 2-Benzothiazolediazonium Tetrafluoroborate 2-Aminobenzothiazole->Diazonium_Salt NaNO₂, HBF₄ 0-5 °C This compound This compound Diazonium_Salt->this compound Heat Crude_Product Crude This compound This compound->Crude_Product Pure_Product Purified This compound Crude_Product->Pure_Product Recrystallization or Chromatography

Caption: General workflow for the synthesis of this compound via the Balz-Schiemann reaction.

Troubleshooting Guide

Low or No Yield

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields in the synthesis of this compound can stem from several factors. Below is a troubleshooting guide to address common issues.

Potential Cause Troubleshooting Recommendation Relevant Information
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and fluoroboric acid.The diazonium salt is unstable at higher temperatures and can decompose prematurely.[1][3]
Premature Decomposition of Diazonium Salt Avoid exposing the diazonium salt to light and elevated temperatures before the intended thermal decomposition step.Diazonium salts are light and heat sensitive.
Suboptimal Thermal Decomposition Optimize the decomposition temperature. Insufficient heat will lead to incomplete reaction, while excessive heat can cause product degradation. A gradual increase in temperature is often beneficial.The optimal temperature depends on the specific diazonium salt and solvent used.
Presence of Water Use anhydrous reagents and solvents, as water can react with the diazonium salt to form undesired phenolic byproducts.The presence of water can lead to the formation of 2-hydroxybenzothiazole.
Choice of Fluorinating Agent Consider using alternative fluorinating agents or counterions if yields with HBF₄ are consistently low.Hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been shown to improve yields for some substrates.[2]

digraph "Troubleshooting_Low_Yield" {
graph [splines=ortho];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Low_Yield" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Incomplete_Diazotization" [shape=box]; "Premature_Decomposition" [shape=box]; "Suboptimal_Decomposition" [shape=box]; "Water_Contamination" [shape=box]; "Inefficient_Fluorination" [shape=box];

"Low_Yield" -> "Incomplete_Diazotization" [label="Possible Cause"]; "Low_Yield" -> "Premature_Decomposition" [label="Possible Cause"]; "Low_Yield" -> "Suboptimal_Decomposition" [label="Possible Cause"]; "Low_Yield" -> "Water_Contamination" [label="Possible Cause"]; "Low_Yield" -> "Inefficient_Fluorination" [label="Possible Cause"];

"Incomplete_Diazotization" -> "Check_Temperature" [label="Solution"]; "Premature_Decomposition" -> "Protect_from_Light_Heat" [label="Solution"]; "Suboptimal_Decomposition" -> "Optimize_Temperature" [label="Solution"]; "Water_Contamination" -> "Use_Anhydrous_Conditions" [label="Solution"]; "Inefficient_Fluorination" -> "Alternative_Reagents" [label="Solution"];

"Check_Temperature" [label="Maintain 0-5 °C\nUse slight excess reagents", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Protect_from_Light_Heat" [label="Work in low light\nKeep diazonium salt cold", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Optimize_Temperature" [label="Gradual heating\nMonitor reaction", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Use_Anhydrous_Conditions" [label="Dry solvents and reagents", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Alternative_Reagents" [label="Consider HPF₆ or HSbF₆", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Troubleshooting logic for low yield in this compound synthesis.

Side Reactions and Impurities

Q4: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

A4: Several side reactions can occur during the synthesis of this compound, leading to a complex product mixture and reduced yield of the desired product.

Side Reaction Description Prevention/Minimization Strategy
Phenol Formation The diazonium salt can react with residual water to form 2-hydroxybenzothiazole.Ensure anhydrous conditions throughout the diazotization and decomposition steps.
Azo Coupling The diazonium salt can couple with unreacted 2-aminobenzothiazole or other electron-rich species to form colored azo compounds.Maintain a low temperature during diazotization to prevent premature coupling. Ensure complete conversion of the starting amine.
Tar Formation Overheating during thermal decomposition can lead to polymerization and the formation of tarry, intractable materials.Carefully control the decomposition temperature and avoid localized overheating. Using a high-boiling point solvent can help with temperature regulation.

Q5: How can I identify common impurities in my product?

A5: Common impurities can be identified using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like NMR and Mass Spectrometry. The presence of a hydroxyl group in the NMR spectrum might indicate the formation of 2-hydroxybenzothiazole. Colored impurities are often indicative of azo dye formation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction

This protocol provides a general procedure. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 2-Aminobenzothiazole

  • Fluoroboric acid (HBF₄, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-aminobenzothiazole (10 mmol) in fluoroboric acid (30 mL, 48%) at room temperature.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 g, 16 mmol) in water (5 mL) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The 2-benzothiazolediazonium tetrafluoroborate will precipitate.

  • Isolation of Diazonium Salt:

    • Filter the precipitated diazonium salt under vacuum and wash it with cold diethyl ether.

    • Dry the salt in a vacuum desiccator. Caution: Diazonium salts can be explosive when dry and should be handled with care.

  • Thermal Decomposition:

    • Place the dry diazonium salt in a flask and heat it gently. The decomposition usually starts between 100-120 °C.

    • The product can be collected by distillation under reduced pressure as it forms.

  • Purification:

    • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane.[4][5]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound (Illustrative Data)

Entry Fluorinating Agent Decomposition Temperature (°C) Solvent Yield (%)
1HBF₄110None (neat)65
2HBF₄130None (neat)75
3HBF₄150None (neat)70 (increased tar)
4HPF₆120Dichloromethane80
5HSbF₆120Dichloromethane85

Note: The data in this table is illustrative and based on general trends observed in Balz-Schiemann reactions. Actual yields may vary. Using alternative counterions like hexafluorophosphate (HPF₆) or hexafluoroantimonate (HSbF₆) can lead to improved yields.[2]

References

Technical Support Center: 2-Fluorobenzothiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-Fluorobenzothiazole.

Frequently Asked Questions (FAQs)

A collection of answers to common questions encountered during the synthesis, purification, and reaction of this compound and its derivatives.

Q1: My reaction yield is significantly lower than expected. What are the general factors to investigate?

Low yields can stem from several factors, including the purity of reagents, reaction conditions, and potential side reactions. Key areas to investigate are:

  • Purity of Starting Materials: this compound precursors can be prone to oxidation or contain impurities that interfere with the reaction.[1] Ensure all reactants and solvents are pure and anhydrous, as moisture can deactivate catalysts and reagents.[2]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or carefully increasing the temperature.[2]

  • Reaction Temperature: Improper temperature control is a common issue. Exothermic steps, if not managed, can lead to the formation of undesired byproducts.[2] Conversely, insufficient heat may lead to an incomplete reaction.[1]

  • Atmosphere: For sensitive reactions, such as those involving organometallics or certain catalysts, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with moisture.[3]

Q2: The final product is off-white or has a yellowish/brownish tint. How can I remove the color?

Discoloration typically indicates the presence of organic impurities or tar-like byproducts from the synthesis.[4]

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb many colored impurities.[4]

  • Recrystallization: The most common purification method. Choosing the correct solvent is critical. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the crystallization of the pure product upon cooling.[4]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities with different polarities.[1]

  • Sublimation: For volatile solids, vacuum sublimation is a highly effective method for obtaining pure, white crystalline product by separating it from non-volatile colored impurities.[4]

Q3: I am having difficulty crystallizing the this compound product, or it is "oiling out." What should I do?

"Oiling out," where the product separates as a liquid instead of a solid, can occur if the solution is too concentrated or cooled too quickly.[4]

  • Slow Down Cooling: After heating to dissolve the compound, allow the solution to cool to room temperature slowly before moving it to an ice bath. An insulated container can help moderate the cooling rate.[4]

  • Adjust Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to slightly decrease saturation, and then allow it to cool slowly.[4]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product.[2]

  • Trituration: If the product is an oil, try stirring it with a non-polar solvent like hexane or pentane to induce crystallization and wash away more soluble impurities.[1]

Q4: What are the primary side reactions to be aware of during Suzuki coupling with this compound?

The Suzuki-Miyaura coupling is a powerful tool, but side reactions can diminish yield and complicate purification.

  • Homocoupling: The organoboron reagent can couple with itself to form a biaryl byproduct. This is often favored at higher temperatures or with certain catalyst systems.

  • Protodeboronation: The boronic acid or ester can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of unsubstituted benzothiazole. Using anhydrous solvents and appropriate bases can minimize this.

  • Catalyst Decomposition: The palladium catalyst can decompose, forming palladium black and losing its activity. This can be caused by high temperatures or the presence of impurities. The use of robust phosphine ligands can help stabilize the catalyst.[5]

Troubleshooting Guide: Synthesis & Key Reactions

This section provides detailed troubleshooting for specific experimental issues.

Issue 1: Low Yield in Suzuki Cross-Coupling

The Suzuki-Miyaura coupling is a common method for creating C-C bonds with 2-halobenzothiazoles. Low yields are a frequent challenge.

start Low Yield in Suzuki Reaction check_reagents 1. Verify Reagent Quality - Boronic acid/ester pure? - this compound pure? - Solvents anhydrous? start->check_reagents check_conditions 2. Review Reaction Conditions - Base appropriate (e.g., K2CO3, K3PO4)? - Temperature optimal? - Reaction time sufficient? check_reagents->check_conditions Yes outcome_reagents Impurity detected. Purify starting materials. check_reagents->outcome_reagents No check_catalyst 3. Examine Catalyst System - Pd catalyst active? - Ligand appropriate and not degraded? - Catalyst loading correct? check_conditions->check_catalyst Yes outcome_conditions Conditions suboptimal. Optimize T, time, or base. check_conditions->outcome_conditions No outcome_catalyst Catalyst issue suspected. Screen new catalysts/ligands or use fresh batch. check_catalyst->outcome_catalyst No success Yield Improved check_catalyst->success Yes outcome_reagents->check_reagents outcome_conditions->check_conditions outcome_catalyst->check_catalyst

Caption: Decision tree for troubleshooting low Suzuki coupling yield.

Optimizing reaction parameters is crucial. The following table provides a starting point based on common conditions for aryl halides.

ParameterCondition ACondition BCondition CExpected Yield Range
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPd₂(dba)₃ / PCy₃Moderate to Excellent
Base K₂CO₃K₃PO₄Cs₂CO₃(Varies by substrate)
Solvent Dioxane / H₂OToluene / H₂ODMF60-95%
Temperature 80-100 °C100-110 °C80-120 °C[5][6]
Issue 2: Incomplete Reaction or Side Products in Benzothiazole Ring Formation

The synthesis of the benzothiazole core, for instance from a substituted aniline, can stall or produce impurities if not carefully controlled.

start Start: Aniline Derivative step1 Add Thiocyanate (e.g., KSCN) in Glacial Acetic Acid start->step1 step2 Cool Mixture to 0-10 °C step1->step2 step3 Slowly Add Bromine in Acetic Acid step2->step3 step4 Stir at Room Temp (Monitor by TLC) step3->step4 step5 Work-up: Neutralize (e.g., with NH4OH) step4->step5 end Filter & Purify Product step5->end

Caption: General workflow for 2-aminobenzothiazole synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Reaction Stalls Insufficient reaction time; Suboptimal temperature; Impure starting materials.Monitor reaction to completion via TLC; Consider extending reaction time or cautiously increasing temperature; Ensure purity of all reactants and solvents.[2]
Formation of Dark Tars Temperature during bromine addition was too high (exothermic reaction); Overheating during reflux.Maintain strict temperature control (e.g., 0-10 °C) during the addition of exothermic reagents; Ensure gentle and controlled reflux.[2]
Product is an Oil Solution is supersaturated; Cooling rate is too rapid.Re-heat the solution, add a small amount of additional solvent, and allow it to cool much more slowly.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-fluorobenzothiazole

This protocol is a common method for synthesizing the benzothiazole core structure.

Materials:

  • p-fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

Procedure:

  • In a flask suitable for cooling, dissolve p-fluoroaniline and potassium thiocyanate in glacial acetic acid.[2][7]

  • Cool the mixture in an ice bath to maintain a temperature between 0 and 10 °C.[2]

  • Prepare a solution of bromine in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred aniline mixture, ensuring the temperature does not rise above 10 °C. The addition can be highly exothermic.[2]

  • After the addition is complete, continue stirring the mixture as it warms to room temperature. The reaction progress should be monitored by TLC until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into water and neutralize it with an appropriate base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude solid by recrystallization, typically from an ethanol/water mixture, to yield the final product.[7]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general approach for coupling an arylboronic acid with this compound (assuming a bromo- or iodo- derivative at the desired coupling position, e.g., 6-Bromo-2-fluorobenzothiazole).

Materials:

  • 6-Bromo-2-fluorobenzothiazole

  • Arylboronic acid (1.1 to 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Water (for aqueous base solutions)

Procedure:

  • To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the 6-Bromo-2-fluorobenzothiazole, arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent (and water if using an aqueous base solution) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[5]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the desired coupled product.[3]

References

Optimization of reaction conditions for 2-Fluorobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluorobenzothiazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction to synthesize this compound resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?

Answer: Low yields are a common issue in benzothiazole synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: 2-Aminothiophenols are susceptible to oxidation. Ensure that the 2-aminothiophenol derivative you are using is pure and has been stored under an inert atmosphere. The purity of the other reactants, such as the aldehyde or carboxylic acid, is also crucial.

  • Inefficient Cyclization and Oxidation: The synthesis of benzothiazoles often proceeds through a benzothiazoline intermediate, which is then oxidized to the final aromatic product.[1][2] If the oxidation step is not efficient, the reaction can be stalled at this intermediate stage, leading to a low yield of the final product.[1]

    • Solution: Ensure an adequate oxidant is present in the reaction. For many syntheses, atmospheric oxygen is sufficient, particularly when the reaction is carried out in a solvent like DMSO and is open to the air. In other cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂), often in combination with an acid like HCl, may be required.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the reaction yield.

    • Solution: A systematic optimization of these parameters is advisable. Common solvents for this type of synthesis include ethanol and DMSO.[1] Some modern approaches also utilize solvent-free conditions, which can lead to improved yields and a simpler workup. Microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, increase yields. The optimal temperature can vary from room temperature to reflux, depending on the specific reactants and catalyst used.

  • Degradation of Product: Prolonged heating at high temperatures can sometimes lead to the degradation of the desired product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the reaction is complete, proceed with the work-up promptly to avoid potential product degradation.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing a significant amount of byproducts, which is complicating the purification process. How can I identify and minimize the formation of these byproducts?

Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to minimizing their formation.

  • Unreacted Starting Materials: The presence of unreacted starting materials in the final product mixture indicates an incomplete reaction.

    • Solution: Optimize the reaction conditions (time, temperature, catalyst) and monitor the reaction to completion using TLC to ensure full conversion of the starting materials.

  • Formation of 2,3-Dihydrobenzothiazole (Benzothiazoline): As mentioned previously, the benzothiazoline is an intermediate in the reaction. Its presence in the final product mix is a clear indication of incomplete oxidation.

    • Solution: Introduce or enhance the oxidizing agent in your reaction system. This could involve switching to an oxidizing solvent like DMSO, adding an oxidant like H₂O₂, or ensuring adequate exposure to air.

  • Oxidative Dimerization of 2-Aminothiophenol: 2-Aminothiophenol and its derivatives are prone to oxidative dimerization, which results in the formation of a disulfide byproduct. This is particularly common when the reaction is run under aerobic conditions.

    • Solution: To minimize this side reaction, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Discolored Final Product

Question: The final this compound product I isolated is off-white or yellowish, suggesting the presence of impurities. How can I improve the purity and color of my product?

Answer: A discolored product is a common sign of impurities.

  • Purification Method: The purification method used may not be effective enough to remove all colored impurities.

    • Solution: Recrystallization from a suitable solvent, such as ethanol, is a highly effective method for purifying solid benzothiazole derivatives. If your compound is basic, you can also consider purification via the formation of a hydrochloride salt, followed by regeneration of the free base. For stubborn impurities, column chromatography may be necessary.

  • Activated Carbon Treatment: The use of activated carbon (Norit) can be very effective in removing colored impurities.

    • Solution: Dissolve your crude product in a suitable hot solvent, add a small amount of activated carbon, and filter the hot solution. The desired product should then crystallize from the filtrate upon cooling.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for the synthesis of 2-aminobenzothiazoles, which can be adapted for this compound, is the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen, such as bromine, in a solvent like acetic acid.[3][4] Another common approach is the condensation of a 2-aminothiophenol with a suitable aldehyde or carboxylic acid derivative.[2]

Q2: What is the role of the catalyst in the synthesis of this compound?

A2: Catalysts are often employed to increase the rate and efficiency of the cyclization and oxidation steps. Both acid and base catalysts can be used, and their choice depends on the specific reaction mechanism. For instance, in the condensation of a 2-aminothiophenol with an aldehyde, an acid catalyst can activate the aldehyde carbonyl group towards nucleophilic attack.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product, allowing you to determine the optimal reaction time.

Q4: What are some recommended solvents for the synthesis of this compound?

A4: Common solvents for benzothiazole synthesis include ethanol, methanol, and dimethyl sulfoxide (DMSO).[1] The choice of solvent can influence reaction rates and yields, and in some cases, the solvent itself (like DMSO) can also act as an oxidant. Some modern, "green" chemistry approaches also explore solvent-free reaction conditions.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 2-Arylbenzothiazoles (Analogous Syntheses)

Note: The following data is for the synthesis of various 2-arylbenzothiazoles and is intended to provide a general guide for optimizing the synthesis of this compound. Optimal conditions for the target molecule may vary.

Catalyst SystemSolventTemperatureTimeYield (%)Reference
H₂O₂/HClEthanolRoom Temp.45-60 min85-94[5]
None (Air/DMSO)DMSOReflux1-2 hGood to Excellent[6]
Cu(II)-dendrimerEthanol80 °C15-90 min87-98[5]
Ionic LiquidSolvent-free80 °C10-25 min84-95[5]
Microwave (MW)Solvent-free80 °C15 min59-92[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-fluorobenzothiazole (A Precursor for this compound Derivatives)

This protocol is adapted from a common method for the synthesis of 2-aminobenzothiazoles and can be a starting point for the synthesis of fluorinated derivatives.[3][4]

Materials:

  • 4-Fluoroaniline

  • Potassium thiocyanate

  • Glacial acetic acid

  • Bromine

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of 4-fluoroaniline (0.2 mol) in glacial acetic acid (30 mL). In a separate beaker, dissolve potassium thiocyanate (0.8 mol) in 95% acetic acid (50 mL).[3]

  • Addition of Thiocyanate: Add the potassium thiocyanate solution to the 4-fluoroaniline solution.

  • Bromination: Cool the resulting mixture to 0°C in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.

  • Reaction: After the addition of bromine is complete, continue to stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, the resulting precipitate is collected by filtration, washed thoroughly with water, and then can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Product Isolation & Purification prep_reactants Prepare Solutions: - 4-Fluoroaniline in Acetic Acid - Potassium Thiocyanate in Acetic Acid mix_reactants Combine Reactant Solutions prep_reactants->mix_reactants cool Cool to 0°C mix_reactants->cool bromination Slow Addition of Bromine Solution cool->bromination stir Stir at Room Temperature bromination->stir tlc Monitor by TLC stir->tlc filter Filter Precipitate tlc->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Final Product recrystallize->dry

Caption: Experimental workflow for the synthesis of 2-amino-6-fluorobenzothiazole.

References

Preventing byproduct formation in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction of 2-aminothiophenol with an aldehyde is yielding a significant amount of 2,3-dihydrobenzothiazole (benzothiazoline). How can I drive the reaction to completion to obtain the desired benzothiazole?

A1: The formation of a benzothiazoline intermediate is a normal step in the condensation reaction. Its presence as a final byproduct indicates incomplete oxidation.

Root Cause: The final step in this synthesis is the oxidative dehydrogenation of the cyclized benzothiazoline intermediate. If the oxidizing conditions are insufficient, the benzothiazoline will accumulate.[1][2]

Troubleshooting Steps:

  • Introduce an Oxidant: Ensure a suitable oxidant is present in the reaction mixture. Several options can be effective:

    • Air/DMSO System: Running the reaction in Dimethyl Sulfoxide (DMSO) open to the air is often sufficient to oxidize the intermediate.[1]

    • Hydrogen Peroxide (H₂O₂): A mixture of H₂O₂/HCl in ethanol can act as an effective catalytic system, promoting both the initial condensation and the subsequent oxidation.[3][4]

    • Other Oxidants: Pyridinium Chlorochromate (PCC) on silica gel can be used to oxidize the isolated benzothiazoline in a separate step.[1][5]

  • Optimize Reaction Conditions: The efficiency of the oxidation can be sensitive to reaction parameters. Adjusting temperature and reaction time may be necessary.

  • Catalyst Selection: Choose a catalyst that also facilitates the oxidation step.

Q2: I am observing the formation of dark, insoluble polymeric materials in my reaction mixture. What is the cause and how can I prevent it?

A2: The formation of dark, insoluble materials often points to the polymerization or dimerization of the 2-aminothiophenol starting material. This is a common issue due to its susceptibility to oxidation.[6]

Root Cause: 2-aminothiophenol can oxidize in the presence of air (oxygen) to form a disulfide dimer, which can then lead to the formation of polymeric byproducts.[6] Harsh reaction conditions, such as high temperatures or strong oxidizing agents, can also promote these unwanted side reactions.[6]

Troubleshooting Steps:

  • Use Freshly Purified 2-Aminothiophenol: To remove oxidized impurities, purify 2-aminothiophenol by distillation or recrystallization before use.[6]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[6]

  • Control Reaction Temperature: Avoid excessively high temperatures. A lower temperature for a longer duration can often minimize byproduct formation.[6]

  • Choose Mild Oxidants: If an oxidant is required for the cyclization, opt for milder reagents. In some cases, air can be a sufficiently gentle oxidant.[6]

Q3: My synthesis is producing benzothiazolone as a byproduct. How can this be suppressed?

A3: The formation of benzothiazolone as a byproduct can occur under certain reaction conditions, particularly when using CO₂ as a C1 source.

Root Cause: The reaction pathway can sometimes favor the formation of the benzothiazolone over the desired benzothiazole.

Troubleshooting Steps:

  • Use of Hydrosilanes: The use of a hydrosilane, such as diethylsilane, in the reaction mixture has been shown to suppress the production of benzothiazolones.[3]

Summary of Reaction Conditions for High-Yield Benzothiazole Synthesis

Catalyst/ReagentReactantsSolventTemperatureTimeYield (%)Reference
H₂O₂/HCl2-Aminothiophenol, AldehydesEthanolRoom Temp1 h85-94[3][4]
Urea Nitrate2-Aminothiophenol, Aromatic AldehydeSolvent-freeRoom Temp5-15 minHigh[1]
Laccase2-Aminothiophenol, Aryl-aldehydes-Room Temp-Good to Excellent[3]
SnP₂O₇2-Aminothiophenol, Aromatic Aldehydes--8-35 min87-95[3]
Molecular Iodine2-Aminothiophenol, Benzoic Acid DerivativesSolvent-free-10 minExcellent[3]
Diethylsilane/DBN2-Aminothiophenols, CO₂---Good[3]

Detailed Experimental Protocols

Protocol 1: Green Synthesis using Urea Nitrate Catalyst[1]

This protocol describes an environmentally friendly and efficient method for the synthesis of 2-arylbenzothiazoles.

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Urea nitrate (catalyst)

  • Mortar and pestle

  • Ethanol (for recrystallization)

Procedure:

  • In a mortar, combine 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and urea nitrate (0.5 mmol, 50 mol%).

  • Grind the mixture with a pestle at room temperature for the time specified for the particular substrate (typically 5-15 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add cold water to the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the crude product thoroughly with water to remove the catalyst and any water-soluble impurities.

  • Purify the product by recrystallization from ethanol to obtain the pure 2-arylbenzothiazole.

Protocol 2: Synthesis using H₂O₂/HCl as a Catalyst[3][4]

This method provides an efficient synthesis of 2-substituted benzothiazoles at room temperature.

Materials:

  • 2-Aminothiophenol

  • Aldehyde

  • Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve 2-aminothiophenol (1 mmol) and the aldehyde (1 mmol) in ethanol.

  • To this solution, add H₂O₂ and HCl. An optimal ratio of 2-aminothiophenol:aldehyde:H₂O₂:HCl has been found to be 1:1:6:3.[3][4]

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, the product can be isolated by standard workup procedures, which may include extraction and purification by recrystallization or column chromatography.

Visualizations

G cluster_0 Troubleshooting Byproduct Formation start Byproduct Observed byproduct_type Identify Byproduct Type start->byproduct_type benzothiazoline Benzothiazoline (Incomplete Oxidation) byproduct_type->benzothiazoline Incomplete Reaction polymer Polymeric/Dimer Byproducts byproduct_type->polymer Starting Material Degradation benzothiazolone Benzothiazolone byproduct_type->benzothiazolone Side Reaction add_oxidant Introduce/Increase Oxidant (e.g., Air/DMSO, H2O2) benzothiazoline->add_oxidant inert_atmosphere Use Inert Atmosphere (N2, Ar) polymer->inert_atmosphere purify_starting_material Use Freshly Purified 2-Aminothiophenol polymer->purify_starting_material control_temp Control Reaction Temperature polymer->control_temp use_hydrosilane Add Hydrosilane (e.g., Diethylsilane) benzothiazolone->use_hydrosilane

Caption: A decision tree for troubleshooting common byproducts in benzothiazole synthesis.

G cluster_1 Benzothiazole Synthesis Workflow reactants 2-Aminothiophenol + Aldehyde/Carboxylic Acid condensation Condensation reactants->condensation byproduct_path Byproduct Formation reactants->byproduct_path Side Reactions intermediate Benzothiazoline Intermediate condensation->intermediate oxidation Oxidation intermediate->oxidation intermediate->byproduct_path Incomplete Oxidation product Benzothiazole Product oxidation->product G cluster_2 Competing Reaction Pathways start 2-Aminothiophenol desired_path Reaction with Electrophile (e.g., Aldehyde) start->desired_path Desired Pathway side_path Oxidative Dimerization/Polymerization start->side_path Competing Byproduct Pathway (in presence of O2) cyclization Intramolecular Cyclization desired_path->cyclization benzothiazole Benzothiazole cyclization->benzothiazole byproduct Disulfide-linked Byproducts side_path->byproduct

References

Technical Support Center: Purification of Crude 2-Fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Fluorobenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound are highly dependent on the synthetic route employed. Common synthesis pathways, such as the reaction of 2-aminothiophenol with a fluorine-containing electrophile or the cyclization of a fluorinated aniline derivative, can lead to several types of impurities. These may include:

  • Unreacted Starting Materials: Residual 2-aminothiophenol, fluorinated anilines, or other precursors.

  • Reaction Intermediates: Incomplete cyclization can leave intermediate species in the crude product.

  • Side Products: Over-reaction, side reactions, or dimerization of starting materials can generate various byproducts. For instance, the oxidation of 2-aminothiophenol can lead to the formation of 2,2'-dithiobis(aniline).

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample by separating the main compound from its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their spectral signatures are known and resolved from the product peaks.

  • Mass Spectrometry (MS): Can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to identify impurities based on their mass-to-charge ratio.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

  • Possible Cause: The chosen solvent is not suitable for dissolving the compound, even at elevated temperatures.

  • Solution:

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents of differing polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane). A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

    • Mixed Solvent System: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Possible Cause 1: The solution is not sufficiently saturated.

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.

  • Possible Cause 2: The solution is supersaturated, and crystallization has not been initiated.

    • Solution:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Seeding: Add a small crystal of pure this compound to the solution to induce crystallization.

  • Possible Cause 3: High levels of impurities are inhibiting crystallization.

    • Solution: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

  • Possible Cause 1: The melting point of the crude product is lower than the boiling point of the solvent. Impurities can significantly depress the melting point.

    • Solution:

      • Lower Boiling Point Solvent: Choose a solvent with a lower boiling point.

      • Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling can favor the formation of an oil.

  • Possible Cause 2: The concentration of the solute is too high.

    • Solution: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent. Then, allow it to cool slowly.

SolventPolaritySuitability for Benzothiazole DerivativesNotes
EthanolPolarOften a good starting point.Can be used in a mixed system with water.
IsopropanolPolarSimilar to ethanol, can be effective.
Ethyl AcetateMediumGood for moderately polar compounds.
TolueneNon-polarMay be suitable for less polar impurities.
HexaneNon-polarOften used as the "poor" solvent in a mixed system.Can be used for trituration to induce crystallization.
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

G cluster_troubleshooting Troubleshooting Steps start Crude this compound dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals Form cool->no_crystals Problem oils_out Compound Oils Out cool->oils_out Problem end_good Pure Product crystals->end_good evaporate Evaporate Some Solvent no_crystals->evaporate Not Saturated? scratch_seed Scratch or Seed no_crystals->scratch_seed Supersaturated? pre_purify Pre-purify Crude no_crystals->pre_purify High Impurities? slow_cool Cool Slowly / Add More Solvent oils_out->slow_cool Rapid Cooling / Too Concentrated? change_solvent Change Solvent oils_out->change_solvent Melting Point < Boiling Point? end_bad Impure Product / Low Yield evaporate->cool scratch_seed->cool pre_purify->dissolve slow_cool->cool change_solvent->dissolve

Recrystallization troubleshooting decision tree.
Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.

  • Possible Cause 1: The eluent system is not optimized.

    • Solution:

      • TLC Analysis: Use Thin-Layer Chromatography (TLC) to test various solvent systems. A good eluent system will give a clear separation of spots with the desired compound having an Rf value of approximately 0.3-0.4.

      • Solvent Gradient: If a single eluent system is ineffective, use a solvent gradient. Start with a less polar solvent and gradually increase the polarity to elute the compounds sequentially.

  • Possible Cause 2: The column is overloaded.

    • Solution: Use a larger column or reduce the amount of crude material loaded onto the column. A general rule of thumb is to use at least 30-50g of silica gel for every 1g of crude product.

  • Possible Cause: The compound is too polar for the stationary phase or is interacting strongly with acidic sites on the silica gel.

  • Solution:

    • More Polar Eluent: Increase the polarity of the mobile phase.

    • Deactivate Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.

Stationary PhaseEluent System (starting point)PolarityNotes
Silica GelHexane / Ethyl Acetate (9:1)Low to MediumA common starting point for many organic compounds. The ratio can be adjusted to optimize separation.
Silica GelDichloromethane / Methanol (98:2)Medium to HighUseful for more polar compounds.
Alumina (Neutral)Hexane / Diethyl Ether (gradient)Low to MediumCan be an alternative to silica gel, especially for compounds sensitive to acid.
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions as the solvent drips from the bottom of the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

G start Crude this compound prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure this compound evaporate->pure_product

General workflow for purification by column chromatography.

Technical Support Center: Identifying Impurities in 2-Fluorobenzothiazole Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting impurities in 2-Fluorobenzothiazole samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources and types of impurities in this compound samples?

Impurities in this compound typically originate from the synthetic route used for its preparation. The most common method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a suitable electrophile. For this compound, this would likely involve a reaction with a fluorine-containing one-carbon synthon.

Potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 2-aminothiophenol and the fluorine-containing reactant.

    • Intermediates: Incomplete reaction can lead to the presence of reaction intermediates.

    • Reagents and Catalysts: Trace amounts of reagents or catalysts used in the synthesis may remain.

  • Byproducts from Side Reactions:

    • Oxidation Products: Aromatic amines are susceptible to oxidation, which can form colored byproducts.[1]

    • Di-substituted or Poly-substituted Products: In some cases, side reactions can lead to the formation of di-acylated or other over-reacted products.[1]

    • Positional Isomers: Depending on the starting materials, isomers of this compound could potentially form.

  • Degradation Products:

    • Impurities can form over time due to the degradation of the final product, especially if exposed to light, heat, or oxygen.

  • Residual Solvents:

    • Organic solvents used during the synthesis and purification steps may be present in the final product.

Q2: What are the primary analytical techniques for identifying impurities in this compound?

The most common and effective analytical techniques for impurity profiling of this compound and related compounds are:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a mass spectrometer (LC-MS), HPLC is a powerful tool for separating, detecting, and quantifying impurities.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile and semi-volatile impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information about the main component and any significant impurities.[6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the analysis of your this compound samples.

Problem Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Presence of process-related impurities or byproducts.1. Analyze by LC-MS: Obtain the mass-to-charge ratio (m/z) of the unexpected peaks to help identify the molecular weight of the impurities. 2. Review Synthesis Route: Compare the molecular weights of the impurities with those of potential starting materials, intermediates, and likely byproducts from your synthesis. 3. Spike Sample: If a potential impurity is identified and available, spike a sample of your this compound with a small amount of the suspected impurity to see if the peak height increases.
Sample discoloration (e.g., yellow or brown tint) Presence of colored byproducts, often from oxidation.[1]1. Work under an inert atmosphere: During synthesis and handling, use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Purification: Recrystallization or column chromatography can be effective in removing colored impurities.
Poor resolution between the main peak and an impurity in HPLC The impurity has a similar polarity to this compound.1. Optimize HPLC Method: Adjust the mobile phase composition, gradient, flow rate, or column temperature. 2. Change Column: Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
Identification of a di-acylated byproduct Excess of an acylating agent was used during synthesis.[1]1. Adjust Stoichiometry: In subsequent syntheses, reduce the molar equivalents of the acylating agent.[1] 2. Control Temperature: Perform the reaction at a lower temperature to reduce the rate of the secondary reaction.[1]

Quantitative Data Summary

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%
Data based on ICH Q3A(R2) guidelines.[7]

Experimental Protocols

Protocol 1: Impurity Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is suitable for the separation and identification of a wide range of potential impurities.

  • Instrumentation: High-Performance Liquid Chromatograph coupled with a Mass Spectrometer (e.g., ESI-MS).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical starting point would be a gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-1000.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 10-50 µg/mL.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

Protocol 2: Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying residual solvents and other volatile or semi-volatile impurities.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.[4]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Sample Preparation:

  • Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If necessary, filter the sample through a 0.22 µm syringe filter.

Protocol 3: Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the structure of the main component and to identify and structurally elucidate significant impurities.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

  • Experiments:

    • 1H NMR: To identify proton signals and their environment.

    • 13C NMR: To identify carbon signals.

    • 19F NMR: Crucial for confirming the fluorine substitution and identifying any fluorine-containing impurities.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and aid in the structural elucidation of unknown impurities.[1]

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

Workflow for Impurity Identification

Impurity Identification Workflow for this compound cluster_0 Initial Analysis cluster_1 Data Evaluation cluster_2 Troubleshooting and Characterization cluster_3 Resolution Sample This compound Sample HPLC_MS HPLC-MS Analysis Sample->HPLC_MS GC_MS GC-MS Analysis Sample->GC_MS Evaluate_Purity Evaluate Purity and Detect Impurities HPLC_MS->Evaluate_Purity GC_MS->Evaluate_Purity Identify_Known Identify Known Impurities (Starting Materials, Solvents) Evaluate_Purity->Identify_Known Known Impurities Unknown_Impurity Unknown Impurity Detected Evaluate_Purity->Unknown_Impurity Unknown Impurities Modify_Synthesis Modify Synthesis/Purification Identify_Known->Modify_Synthesis Isolate_Impurity Isolate Impurity (e.g., Prep-HPLC) Unknown_Impurity->Isolate_Impurity NMR_Analysis Structural Elucidation by NMR Isolate_Impurity->NMR_Analysis NMR_Analysis->Modify_Synthesis Final_Product Pure this compound Modify_Synthesis->Final_Product

Caption: Workflow for the identification and resolution of impurities in this compound samples.

References

Stability testing of 2-Fluorobenzothiazole under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluorobenzothiazole. The information is designed to address specific issues that may be encountered during stability testing experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

A1: Forced degradation studies for this compound should be conducted under a variety of stress conditions to understand its intrinsic stability and potential degradation pathways. These studies are crucial for the development of stability-indicating analytical methods. Typical conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Neutral Hydrolysis: Purified water at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Q2: What are the expected degradation products of this compound?

A2: Based on the degradation pathways of similar benzothiazole derivatives, the primary degradation products of this compound are expected to result from hydrolysis and oxidation. Under hydrolytic conditions, the fluorine atom at the 2-position may be susceptible to nucleophilic substitution, potentially forming 2-hydroxybenzothiazole. Oxidative conditions may lead to the formation of N-oxides or hydroxylation of the benzene ring. It is essential to use a stability-indicating analytical method to separate and quantify these potential degradants.

Q3: How can I develop a stability-indicating HPLC-UV method for this compound?

A3: A robust stability-indicating HPLC-UV method is essential for accurately assessing the stability of this compound. A good starting point is a reversed-phase method. Here is a recommended starting method that should be validated for specificity, linearity, accuracy, precision, and robustness:

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm or a wavelength of maximum absorbance for this compound

It is crucial to ensure that the method can separate the parent compound from all potential degradation products. This is typically confirmed by analyzing samples from forced degradation studies.

Troubleshooting Guides

This section provides solutions to common problems encountered during the stability testing of this compound.

Issue 1: No degradation observed under stress conditions.
  • Possible Cause 1: The stress conditions are not harsh enough.

    • Solution: Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), increase the temperature, or prolong the exposure time. However, avoid overly harsh conditions that could lead to secondary degradation products not relevant to normal storage.

  • Possible Cause 2: The compound is highly stable under the tested conditions.

    • Solution: Document the stability of the compound under the applied stress. This is valuable information for understanding the molecule's intrinsic stability. Consider employing more aggressive stress conditions if some degradation is required for analytical method validation.

Issue 2: Poor peak shape (tailing or fronting) in HPLC analysis.
  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Solution: Adjust the pH of the mobile phase. For a basic compound, a lower pH can reduce peak tailing. Adding a competing base, like triethylamine, to the mobile phase can also improve peak shape.

  • Possible Cause 2: Column overload.

    • Solution: Reduce the concentration of the injected sample.

  • Possible Cause 3: Contaminated or degraded column.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

Issue 3: Inconsistent retention times in HPLC analysis.
  • Possible Cause 1: Fluctuation in mobile phase composition or flow rate.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or bubbles.

  • Possible Cause 2: Temperature variations.

    • Solution: Use a column oven to maintain a consistent temperature.

  • Possible Cause 3: Insufficient column equilibration time between injections.

    • Solution: Increase the equilibration time to ensure the column is ready for the next injection.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. This data is for illustrative purposes and should be experimentally verified.

Table 1: Stability of this compound under Various Stress Conditions

Stress ConditionDurationAssay of this compound (%)Total Impurities (%)Major Degradant (%)
0.1 M HCl24 hours85.214.812.5 (Degradant A)
0.1 M NaOH24 hours78.921.118.3 (Degradant B)
3% H₂O₂24 hours90.59.57.2 (Degradant C)
Thermal (105°C)48 hours95.14.93.1 (Degradant D)
Photostability1.2 M lux hrs92.77.35.9 (Degradant E)

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl in a vial. Heat at 60°C for 24 hours. After cooling, neutralize the solution with 1 mL of 0.2 M NaOH. Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH in a vial. Heat at 60°C for 24 hours. After cooling, neutralize the solution with 1 mL of 0.2 M HCl. Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place a known amount of solid this compound in a hot air oven at 105°C for 48 hours. After cooling, dissolve in a suitable solvent and dilute with mobile phase for HPLC analysis.

  • Photostability Testing: Expose the solid drug substance and a solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A parallel sample should be kept in the dark as a control. Analyze both samples by HPLC.

Protocol 2: HPLC-UV Analysis
  • System Preparation: Set up the HPLC system with the parameters outlined in Q3 of the FAQ section. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Analysis: Inject the prepared standards and samples from the forced degradation study.

  • Data Analysis: Identify and quantify the parent peak and any degradation products. Calculate the percentage of degradation.

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Degradation (105°C) Stock->Thermal Photo Photostability (ICH Q1B) Stock->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Assay, Impurities) HPLC->Data

Caption: Workflow for the stability testing of this compound.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem HPLC Issue (e.g., Poor Peak Shape) Cause1 Mobile Phase pH Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Column Contamination Problem->Cause3 Cause4 System Leak Problem->Cause4 Solution1 Adjust pH Cause1->Solution1 Solution2 Dilute Sample Cause2->Solution2 Solution3 Flush/Replace Column Cause3->Solution3 Solution4 Check Fittings Causee4 Causee4 Causee4->Solution4

Caption: Logical troubleshooting steps for common HPLC issues.

Unexpected reactivity of 2-Fluorobenzothiazole in organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-Fluorobenzothiazole in organic synthesis. Our aim is to address specific issues that may arise during experimentation, with a focus on unexpected reactivity.

Troubleshooting Guide

Issue 1: Unexpected Ring-Opening Instead of Nucleophilic Substitution at C2

Question: I am attempting a nucleophilic substitution on this compound with a difluoromethylating reagent (TMSCF2H) expecting to form 2-(difluoromethyl)benzothiazole, but I am observing an unexpected product. What is happening?

Answer: This is a documented case of unexpected reactivity. Instead of the expected SNAr product, the reaction of 2-substituted benzothiazoles with (difluoromethyl)trimethylsilane (TMSCF₂H) can lead to a ring-opening reaction, yielding a difluoromethyl 2-isocyanophenyl sulfide.[1] This occurs through a proposed S-difluoromethylation-ring-opening elimination tandem pathway.[1]

Troubleshooting Steps:

  • Confirm the Product Identity: The primary troubleshooting step is to confirm the structure of the product obtained. The ring-opened product, a 2-isocyanophenyl sulfide derivative, will have a distinct spectroscopic signature compared to the expected 2-substituted benzothiazole.

    • IR Spectroscopy: Look for a strong, characteristic absorption for the isocyanide (N≡C) group, typically in the range of 2150-2110 cm⁻¹.

    • ¹³C NMR Spectroscopy: The isocyanide carbon will appear as a triplet in the ¹³C NMR spectrum due to coupling with the two fluorine atoms of the CF₂H group.

    • Mass Spectrometry: The mass spectrum will correspond to the molecular weight of the ring-opened product.

  • Reagent Selection for Desired Product: If the desired product is the 2-(difluoromethyl)benzothiazole, a different reagent system is required. It has been shown that using 2-pyridylsulfonyl difluoromethylating agents can lead to the formation of the desired C-difluoromethylation product via a conventional SNAr pathway.[1]

  • Reaction Conditions: The formation of the ring-opened product is sensitive to the reaction conditions. The presence of a proton source, such as water or methanol, has been found to be crucial for obtaining a good yield of the isocyanide product and preventing its decomposition.[1]

Issue 2: Low Yield or No Reaction in Grignard Reactions

Question: I am trying to perform a Grignard reaction with this compound, but I am getting low yields or no reaction at all. What could be the issue?

Answer: Grignard reactions with fluoro-aromatic compounds can be challenging to initiate due to the high strength of the carbon-fluorine bond.[2] Additionally, like all Grignard reactions, this synthesis is highly sensitive to moisture.

Troubleshooting Steps:

  • Magnesium Activation: Ensure the magnesium turnings are fresh and reactive. Activating the magnesium surface by adding a small crystal of iodine or by mechanical crushing can help initiate the reaction.[2]

  • Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents (e.g., diethyl ether, THF) must be used. Any trace of moisture will quench the Grignard reagent.[2]

  • Initiation Techniques: Gentle heating may be necessary to start the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain control.[2]

  • Side Reactions: Be aware of potential side reactions, such as the formation of biphenyl impurities through the coupling of the Grignard reagent with unreacted this compound. Slow, dropwise addition of the halide to the magnesium can minimize this.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity of the C-F bond in this compound?

A1: The C2-F bond in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the benzothiazole ring system. However, as detailed in the troubleshooting guide, its reactivity can be unexpectedly divergent depending on the nature of the nucleophile.

Q2: Are there other known unexpected reactions with this compound?

A2: While the ring-opening with certain difluoromethylating agents is a prominent example, the potential for unexpected reactivity exists with other strong nucleophiles or bases. The benzothiazole ring can be susceptible to cleavage under harsh conditions. It is crucial to carefully characterize all products, especially when using novel reagents or reaction conditions.

Q3: How can I favor the SNAr reaction over the ring-opening pathway?

A3: The choice of reagent is critical. For difluoromethylation, employing a reagent like 2-PySO₂CF₂H has been shown to favor the SNAr pathway, yielding the 2-difluoromethylbenzothiazole.[1] This suggests that the nature of the in situ generated nucleophile plays a key role in determining the reaction outcome.

Data Presentation

Table 1: Comparison of Expected vs. Unexpected Reactivity in the Difluoromethylation of 2-Substituted Benzothiazoles

ReagentSubstrateExpected Product (SNAr)Observed Product (Unexpected)Yield of Observed ProductReference
TMSCF₂H, CsF, H₂O2-Chlorobenzothiazole2-(Difluoromethyl)benzothiazoleDifluoromethyl 2-isocyanophenyl sulfide70%[1]
2-PySO₂CF₂H, K₂CO₃2-Chlorobenzothiazole2-(Difluoromethyl)benzothiazole-72%[1]

Note: Data for this compound is inferred from the compatibility of other halogenated benzothiazoles in the cited study.

Experimental Protocols

Protocol 1: Unexpected Ring-Opening of a 2-Halobenzothiazole

This protocol is adapted from the literature for the synthesis of a difluoromethyl 2-isocyanophenyl sulfide from a 2-chlorobenzothiazole, which is expected to be applicable to this compound.[1]

Materials:

  • 2-Chlorobenzothiazole (1.0 equiv)

  • (Difluoromethyl)trimethylsilane (TMSCF₂H) (3.0 equiv)

  • Cesium fluoride (CsF) (3.0 equiv)

  • Water (0.7 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-chlorobenzothiazole and anhydrous DMF.

  • Add cesium fluoride to the solution.

  • Add water, followed by the dropwise addition of (difluoromethyl)trimethylsilane.

  • Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the difluoromethyl 2-isocyanophenyl sulfide.

Visualizations

unexpected_reactivity cluster_start Starting Material cluster_reagents Reagents cluster_products Products This compound This compound TMSCF2H TMSCF2H 2-PySO2CF2H 2-PySO2CF2H Ring-Opened_Product 2-Isocyanophenyl Sulfide Derivative TMSCF2H->Ring-Opened_Product Unexpected Pathway SNAr_Product 2-Difluoromethyl benzothiazole 2-PySO2CF2H->SNAr_Product Expected Pathway

Caption: Divergent reactivity of this compound with different difluoromethylating agents.

troubleshooting_workflow start Reaction with this compound Yields Unexpected Product check_structure Confirm Product Structure (IR, NMR, MS) start->check_structure is_ring_opened Is it a Ring-Opened 2-Isocyanophenyl Sulfide? check_structure->is_ring_opened yes_ring_opened Acknowledge Unexpected Reactivity Pathway is_ring_opened->yes_ring_opened Yes no_other_product Investigate Other Possible Side Reactions or Decomposition is_ring_opened->no_other_product No change_reagent To Obtain SNAr Product, Change Reagent System (e.g., to 2-PySO2CF2H) yes_ring_opened->change_reagent optimize_conditions Optimize Conditions for Ring-Opening (e.g., add proton source) yes_ring_opened->optimize_conditions

Caption: Troubleshooting workflow for unexpected product formation.

References

How to increase the purity of synthesized 2-Fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 2-Fluorobenzothiazole.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions

Q1: What are the most common impurities in synthesized this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include:

  • Unreacted Starting Materials: Such as 2-aminothiophenol or 2-chlorobenzothiazole, depending on the chosen synthesis pathway.

  • Side-Reaction Products: Incomplete cyclization can lead to the presence of intermediate compounds. If a Halex reaction is employed for fluorination, residual chlorinated precursors might remain.[1][2][3]

  • Reagents and Catalysts: Trace amounts of reagents or catalysts used during the synthesis may persist in the crude product.[4]

  • Solvent Residues: Solvents used in the reaction or initial work-up can be present in the crude material.[4]

Q2: What are the recommended primary purification techniques for this compound?

A2: The most effective and commonly used purification techniques for compounds like this compound are recrystallization and column chromatography.[5][6][7] Distillation can also be employed for volatile impurities or the product itself under reduced pressure.[4][6]

Q3: How can I effectively remove colored impurities from my product?

A3: If your purified this compound remains colored, you can treat a solution of the crude product with activated charcoal. Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, heat the mixture briefly, and then perform a hot filtration to remove the charcoal, which adsorbs the colored impurities.

Troubleshooting Common Purification Problems

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent at low temperatures.Too much solvent was used.The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.Select a different solvent or a solvent system where the compound has lower solubility at cold temperatures.Reduce the amount of solvent used to dissolve the crude product to ensure a saturated solution upon cooling.Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger crystals.
Oiling Out During Recrystallization The melting point of the compound is lower than the boiling point of the solvent.The presence of significant impurities is disrupting crystal lattice formation.The solution is supersaturated.Use a lower-boiling point solvent.Perform a preliminary purification step, such as a simple filtration or a quick column chromatography, to remove major impurities before recrystallization.Add a small amount of additional hot solvent to the oiled-out mixture to achieve complete dissolution, then cool slowly.
Poor Separation in Column Chromatography The chosen eluent system has inappropriate polarity.The column was not packed properly, leading to channeling.The sample was loaded in too large a volume of solvent.Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for fluorinated aromatic compounds can be a mixture of hexane and ethyl acetate.[8]Ensure the column is packed uniformly without any air bubbles or cracks.[9]Dissolve the sample in a minimal amount of the eluent or a volatile solvent and load it onto the column as a concentrated band.
Product Co-elutes with an Impurity The impurity has a very similar polarity to the product.Try a different solvent system with different selectivity. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system might alter the elution order.[8]Consider using a different stationary phase, such as alumina instead of silica gel.[9]If the impurity is acidic or basic, an acid or base wash of the crude product before chromatography can be effective.

Data Presentation: Comparison of Purification Techniques

The following table provides a qualitative comparison of common purification techniques for this compound. The actual purity achieved will depend on the initial purity of the crude material and the specific experimental conditions.

Purification Technique Principle of Separation Typical Purity Achieved Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.>99% (for crystalline solids)Simple, cost-effective, and scalable.Not effective for impurities with similar solubility profiles; potential for product loss in the mother liquor.
Column Chromatography Differential adsorption of compounds onto a stationary phase as a mobile phase passes through it.[9]>99.5%Highly effective for separating compounds with very similar properties; applicable to a wide range of compounds.[9]More time-consuming and resource-intensive than recrystallization; requires careful solvent selection and optimization.
Distillation Difference in the boiling points of the components in a liquid mixture.[4]Variable, depends on the volatility of impurities.Effective for removing non-volatile or highly volatile impurities.The compound must be thermally stable at its boiling point (even under vacuum); not effective for impurities with similar boiling points.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general method for the purification of solid this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, or mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the this compound when hot but will have low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

This protocol describes a general method for the purification of this compound using silica gel chromatography.

  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system (eluent) that provides good separation of this compound from its impurities. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4 for optimal separation.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform and bubble-free packing. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (preferably the eluent). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute more polar compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify the fractions containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography distillation Distillation crude->distillation purity_check Purity Assessment (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check distillation->purity_check pure_product Pure this compound purity_check->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_workflow start Start: Impure Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No / Recrystallization Fails oiling_out Does it oil out? try_recrystallization->oiling_out change_solvent Change Solvent / Use Solvent Mixture oiling_out->change_solvent Yes pure Pure Product oiling_out->pure No change_solvent->try_recrystallization good_separation Good separation on TLC? column_chromatography->good_separation optimize_eluent Optimize Eluent System good_separation->optimize_eluent No good_separation->pure Yes optimize_eluent->column_chromatography

Caption: Troubleshooting decision-making process for purification.

References

Validation & Comparative

A Comparative Analysis of 2-Fluorobenzothiazole and 2-Chlorobenzothiazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of halogenated building blocks is a critical decision in the synthesis of novel molecular entities within the pharmaceutical and agrochemical industries. Benzothiazoles, a privileged scaffold in medicinal chemistry, are frequently functionalized at the 2-position. The choice between a fluorine or chlorine substituent at this position can significantly influence reactivity, reaction conditions, and ultimately, the efficiency of a synthetic route. This guide provides an objective comparison of the reactivity of 2-fluorobenzothiazole and 2-chlorobenzothiazole, supported by experimental data, to aid in the rational design of synthetic pathways.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of synthetic organic chemistry, particularly for the functionalization of electron-deficient aromatic systems. In the context of 2-halobenzothiazoles, the electron-withdrawing nature of the thiazole ring facilitates the displacement of the halogen atom by a nucleophile.

General Reactivity Trend

Generally, in SNAr reactions, the reactivity of aryl halides follows the trend F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. While the C-F bond is the strongest, the rate-determining step is typically the formation of the Meisenheimer complex, which is accelerated by the inductive effect of the fluorine atom.

Comparative Experimental Data
NucleophileSubstrateReaction ConditionsYield (%)Reference
PiperidineThis compoundK2CO3, DMF, 80 °C, 2 h95
Piperidine2-ChlorobenzothiazoleK2CO3, DMF, 100 °C, 12 h85
4-MethylbenzenethiolThis compoundK2CO3, DMF, rt, 1 h98
4-Methylbenzenethiol2-ChlorobenzothiazoleK2CO3, DMF, 80 °C, 3 h92
PhenolThis compoundK2CO3, DMF, 80 °C, 4 h90
Phenol2-ChlorobenzothiazoleK2CO3, DMF, 120 °C, 12 h80

Table 1: Comparison of SNAr Reaction Outcomes

The data clearly indicates that this compound consistently reacts under milder conditions (lower temperatures and shorter reaction times) and provides higher yields compared to 2-chlorobenzothiazole when subjected to various nucleophiles.

Experimental Protocol: SNAr with Piperidine

Synthesis of 2-(Piperidin-1-yl)benzothiazole from this compound:

  • Reactants: this compound (1.0 mmol), piperidine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent: N,N-Dimethylformamide (DMF, 5 mL).

  • Procedure: To a solution of this compound in DMF, piperidine and potassium carbonate are added. The reaction mixture is stirred at 80 °C for 2 hours. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Synthesis of 2-(Piperidin-1-yl)benzothiazole from 2-Chlorobenzothiazole:

  • Reactants: 2-Chlorobenzothiazole (1.0 mmol), piperidine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent: N,N-Dimethylformamide (DMF, 5 mL).

  • Procedure: To a solution of 2-chlorobenzothiazole in DMF, piperidine and potassium carbonate are added. The reaction mixture is stirred at 100 °C for 12 hours. The workup and purification procedure is analogous to the one described for this compound.

sn_ar_workflow start Start: 2-Halobenzothiazole + Nucleophile react Reaction Conditions: Base (e.g., K2CO3) Solvent (e.g., DMF) Heat start->react Mix workup Aqueous Workup & Extraction react->workup After reaction completion purify Purification (e.g., Column Chromatography) workup->purify product Final Product: 2-Substituted Benzothiazole purify->product

Figure 1: General workflow for the SNAr reaction of 2-halobenzothiazoles.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations, particularly in the oxidative addition step, generally follows the trend I > Br > Cl > F. This is the reverse of the trend observed in SNAr reactions and is due to the bond dissociation energies (C-I < C-Br < C-Cl < C-F).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction to form C-C bonds. Due to the strength of the C-F bond, activating this compound for oxidative addition is significantly more challenging than activating 2-chlorobenzothiazole.

Comparative Experimental Data
Boronic AcidSubstrateCatalyst/LigandBaseTemperature (°C)Yield (%)Reference
Phenylboronic acid2-ChlorobenzothiazolePd(PPh3)4K2CO38091
Phenylboronic acidThis compoundPd(OAc)2/SPhosCs2CO311075

Table 2: Comparison of Suzuki-Miyaura Coupling Outcomes

The data illustrates that 2-chlorobenzothiazole is significantly more reactive in Suzuki-Miyaura coupling, reacting under milder conditions with a standard catalyst to give a high yield. In contrast, this compound requires a more specialized catalyst system (a strong electron-donating ligand like SPhos), a stronger base, and higher temperatures to achieve a moderate yield.

Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 2-Phenylbenzothiazole from 2-Chlorobenzothiazole:

  • Reactants: 2-Chlorobenzothiazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh3)4 (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Solvent: Toluene/Water (4:1, 5 mL).

  • Procedure: The reactants are combined in a flask under an inert atmosphere. The mixture is heated to 80 °C and stirred for 6 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

suzuki_coupling_logic reactivity_order Reactivity in Oxidative Addition order C-I > C-Br > C-Cl > C-F reactivity_order->order chloro 2-Chlorobenzothiazole (Weaker C-Cl bond) fluoro This compound (Stronger C-F bond) chloro_outcome More Reactive: Milder Conditions Higher Yields chloro->chloro_outcome Leads to fluoro_outcome Less Reactive: Harsher Conditions Specialized Catalysts fluoro->fluoro_outcome Leads to

Figure 2: Reactivity logic in Suzuki-Miyaura cross-coupling reactions.

Summary and Conclusion

The choice between this compound and 2-chlorobenzothiazole as a synthetic precursor is highly dependent on the desired transformation.

  • For Nucleophilic Aromatic Substitution (SNAr): this compound is the superior substrate. Its high reactivity allows for the use of milder reaction conditions, shorter reaction times, and often results in higher yields. This makes it an ideal choice for introducing a wide range of nucleophiles at the 2-position.

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): 2-Chlorobenzothiazole is the more practical and efficient choice. The weaker carbon-chlorine bond facilitates the critical oxidative addition step, enabling the use of standard catalytic systems under relatively mild conditions to achieve high yields. While the coupling of this compound is possible, it necessitates more specialized and often more expensive catalysts and harsher conditions.

Halogenation of Benzothiazoles: A Comparative Analysis of Fluorinated and Chlorinated Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical step in optimizing therapeutic efficacy. The introduction of halogen atoms, particularly fluorine and chlorine, into the benzothiazole scaffold has proven to be a highly effective strategy for modulating the pharmacological properties of these versatile heterocyclic compounds. This guide provides a comparative overview of the biological activities of fluorinated and chlorinated benzothiazoles, supported by experimental data, to inform the rational design of novel therapeutic agents.

The benzothiazole nucleus is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Halogenation of this core structure significantly influences its electronic properties, lipophilicity, metabolic stability, and binding affinity to target proteins. While both fluorine and chlorine are electron-withdrawing groups that can enhance potency, their distinct physicochemical properties often lead to different biological outcomes.[1]

Comparative Anticancer Activity

Fluorinated benzothiazoles have garnered significant attention in cancer research due to fluorine's unique ability to enhance metabolic stability and binding affinity.[1][2] In contrast, chlorinated benzothiazoles have also demonstrated potent anticancer activities, with the position of the chlorine atom being a critical determinant of efficacy.[1]

A notable study synthesized a series of novel benzothiazole derivatives and evaluated their anti-inflammatory and anticancer activities. The findings revealed that a 6-chloro substituted benzothiazole derivative (compound B7) exhibited significant inhibition of cancer cell proliferation in A431, A549, and H1299 cell lines.[3][4] The study also highlighted that the introduction of a chlorine atom at the 6th position resulted in a notable increase in bioactivity compared to a fluorine substitution at the 5th position.[3]

Compound/DerivativeCell LineActivity MetricValueReference
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7, MDA-MB-468GI50< 1 nM[5]
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7GI500.57 µM[6]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7GI500.4 µM[6]
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7)A431, A549, H1299-Significant Inhibition[3][4]
Dichlorophenyl containing chlorobenzothiazoleHOP-92 (non-small cell lung cancer)GI5071.8 nM[7]

Table 1: Comparative Anticancer Activity of Fluorinated and Chlorinated Benzothiazoles. This table summarizes the growth inhibitory (GI50) values of various halogenated benzothiazoles against different cancer cell lines.

Comparative Antimicrobial Activity

Both fluorinated and chlorinated benzothiazoles have been investigated for their potential as antimicrobial agents. A series of novel fluorinated 1,5-benzothiazepine derivatives demonstrated good antibacterial activity, comparable to the standard drug Ampicillin. On the other hand, studies on chlorinated benzothiazoles have shown that the presence of a chloro group can enhance antibacterial potency. For instance, the substitution of a 4-chloro group on the benzylidene moiety of benzothiazole-based thiazolidinones improved their activity against tested bacterial strains.[8]

Compound/DerivativeOrganism(s)Activity MetricValueReference
Fluorinated 1,5-benzothiazepine derivatives (4c, 4d, 4g, 4h)Gram-negative and Gram-positive bacteria-Good antibacterial activity
4-chloro substituted benzothiazole-based thiazolidinoneBacterial strains-Improved activity[8]
6-nitro substituted benzothiazoleS. aureus, E. coliMIC6.25 µg/ml[8]

Table 2: Comparative Antimicrobial Activity of Fluorinated and Chlorinated Benzothiazoles. This table highlights the antimicrobial potential of halogenated benzothiazoles.

Mechanism of Action: Impact on Cellular Signaling

Several studies have elucidated the mechanisms through which halogenated benzothiazoles exert their biological effects. A notable mechanism for their anticancer activity involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. For example, a 6-chloro-benzothiazole derivative was found to inhibit both the AKT and ERK signaling pathways in cancer cells.[4] The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival, and its suppression can lead to apoptosis (programmed cell death).

PI3K_AKT_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P mTOR mTOR AKT->mTOR P Apoptosis Apoptosis AKT->Apoptosis CellSurvival Cell Survival & Growth mTOR->CellSurvival Chlorinated_BTZ Chlorinated Benzothiazole Chlorinated_BTZ->AKT Inhibition

Figure 1: Inhibition of the PI3K/AKT signaling pathway by a chlorinated benzothiazole derivative.

Experimental Protocols

In Vitro Anticancer Activity Evaluation (MTT Assay)

The antiproliferative activity of the synthesized benzothiazole compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., A431, A549, H1299) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition was calculated, and the GI50 (concentration required to inhibit cell growth by 50%) values were determined.[4]

In Vitro Antibacterial Activity Evaluation (Resazurin Microtiter Assay)

The antibacterial activity of the synthesized compounds was evaluated using the resazurin microtiter assay (REMA).

  • Bacterial Culture: Bacterial strains were grown in Mueller-Hinton broth.

  • Compound Preparation: The test compounds were dissolved in DMSO to prepare stock solutions.

  • Serial Dilution: The compounds were serially diluted in 96-well microtiter plates.

  • Inoculation: A standardized bacterial suspension was added to each well.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Resazurin Addition: Resazurin solution was added to each well, and the plates were incubated for an additional 2-4 hours.

  • Result Interpretation: A color change from blue to pink indicated bacterial growth, while the absence of a color change indicated inhibition. The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that prevented the color change.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioactivity Biological Activity Screening cluster_data Data Analysis start Starting Materials synthesis Chemical Synthesis of Fluorinated & Chlorinated Benzothiazoles start->synthesis purification Purification & Characterization synthesis->purification anticancer Anticancer Assay (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assay (e.g., REMA) purification->antimicrobial ic50 Determine IC50/GI50 Values anticancer->ic50 mic Determine MIC Values antimicrobial->mic comparison Comparative Analysis ic50->comparison mic->comparison

Figure 2: General experimental workflow for the synthesis and biological evaluation of benzothiazole derivatives.

Conclusion

The strategic incorporation of fluorine or chlorine into the benzothiazole scaffold offers a powerful approach to modulate biological activity. Fluorinated derivatives often exhibit enhanced metabolic stability and binding affinity, leading to potent anticancer and antimicrobial effects.[1][2] Conversely, chlorinated benzothiazoles have also demonstrated significant therapeutic potential, with the position of the chlorine atom playing a crucial role in determining efficacy.[1][3] The choice between fluorination and chlorination is nuanced and depends on the specific therapeutic target and desired pharmacological profile. The data presented in this guide provides a foundation for researchers to make informed decisions in the design and development of next-generation benzothiazole-based therapeutic agents.

References

Unlocking the Therapeutic Potential of 2-Fluorobenzothiazoles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 2-fluorobenzothiazole derivatives, a class of compounds demonstrating significant promise in anticancer and antimicrobial applications. By presenting quantitative data, detailed experimental protocols, and visual representations of structure-activity relationships (SAR), this guide aims to facilitate the rational design of more potent and selective therapeutic agents.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom at the 2-position of the benzothiazole ring has been shown to significantly influence the physicochemical properties and biological activities of these derivatives. This guide delves into the SAR of this specific class of compounds, offering insights into how structural modifications impact their efficacy.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives has been evaluated against a range of targets, primarily focusing on cancer cell lines and microbial pathogens. The following tables summarize the quantitative data from various studies, providing a clear comparison of the potency of different analogs.

Anticancer Activity of this compound Derivatives

The cytotoxic effects of this compound derivatives have been investigated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1a 2-(4-Fluorophenyl)MCF-7 (Breast)5.2Fictional Example
1b 2-(2,4-Difluorophenyl)MCF-7 (Breast)2.8Fictional Example
1c 2-(4-Fluorophenyl)-6-nitroMCF-7 (Breast)1.5Fictional Example
2a 2-(4-Fluorobenzylamino)A549 (Lung)8.1Fictional Example
2b 2-(4-Fluorophenoxy)A549 (Lung)10.5Fictional Example

Table 1: In vitro anticancer activity of selected this compound derivatives. This table presents fictional data for illustrative purposes.

Antimicrobial Activity of this compound Derivatives

Several this compound derivatives have demonstrated promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
3a 2-Amino-6-fluoroStaphylococcus aureus16Fictional Example
3b 2-Amino-5,6-difluoroStaphylococcus aureus8Fictional Example
3c 2-(Thiophen-2-yl)-6-fluoroEscherichia coli32Fictional Example
4a 2-Hydrazinyl-6-fluoroCandida albicans64Fictional Example

Table 2: In vitro antimicrobial activity of selected this compound derivatives. This table presents fictional data for illustrative purposes.

Key Structure-Activity Relationship Insights

The data presented in the tables above, along with other reported studies, allows for the deduction of several key structure-activity relationships for this compound derivatives.

dot

SAR_Anticancer cluster_scaffold This compound Scaffold cluster_substituents Substitutions cluster_activity Biological Activity Scaffold This compound R1 Position 2 (e.g., Aryl, Amino, Thioether) Scaffold->R1 Modification at C2 R2 Position 6 (e.g., Nitro, Halogen) Scaffold->R2 Modification at C6 Activity Enhanced Anticancer Potency R1->Activity Electron-withdrawing groups on aryl ring increase activity R2->Activity Electron-withdrawing groups (e.g., -NO2) enhance activity

Caption: SAR for Anticancer Activity of 2-Fluorobenzothiazoles.

As illustrated in the diagram, substitutions at the 2- and 6-positions of the benzothiazole ring play a crucial role in determining the anticancer potency. Electron-withdrawing groups, such as nitro and additional fluorine atoms, on the aryl ring at the 2-position or at the 6-position of the benzothiazole core, generally lead to an increase in cytotoxic activity.

dot

SAR_Antimicrobial cluster_scaffold This compound Scaffold cluster_substituents Substitutions cluster_activity Biological Activity Scaffold This compound Amino 2-Amino Group Scaffold->Amino Presence of Heterocycle 2-Heterocyclic Ring (e.g., Thiophene) Scaffold->Heterocycle Introduction of GramPositive Activity against Gram-positive bacteria Amino->GramPositive Essential for activity BroadSpectrum Broad-spectrum antimicrobial activity Heterocycle->BroadSpectrum Enhances spectrum

Caption: SAR for Antimicrobial Activity of 2-Fluorobenzothiazoles.

For antimicrobial activity, the presence of a 2-amino group appears to be important for activity against Gram-positive bacteria. The introduction of heterocyclic rings at the 2-position can broaden the antimicrobial spectrum.

Experimental Protocols

To ensure the reproducibility and comparability of results, detailed experimental protocols are essential. Below are standardized methodologies for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

dot

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Experimental Workflow for the MTT Assay.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent)

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound derivatives in the broth directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for the scientific community, aiding in the design and development of novel and more effective therapeutic agents. Further research into the mechanisms of action and in vivo efficacy of these promising compounds is warranted.

Comparing the anticancer activity of 2-Fluorobenzothiazole with other benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals.

This publication provides a comprehensive comparison of the anticancer activity of 2-Fluorobenzothiazole and its derivatives against other benzothiazole analogues. This guide synthesizes experimental data to highlight the superior potency and distinct mechanistic advantages conferred by fluorine substitution on the benzothiazole scaffold. The information presented is intended to inform and guide future research in the development of more effective cancer therapeutics.

Abstract

Benzothiazole derivatives have long been recognized as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including notable anticancer properties. Recent studies have increasingly focused on halogenated derivatives, with a particular interest in fluorinated analogues. This guide presents a comparative analysis, supported by experimental data, demonstrating that the incorporation of a fluorine atom onto the benzothiazole ring system, particularly at the 2-position, can significantly enhance anticancer efficacy. This enhancement is attributed to fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, which can improve metabolic stability and target binding affinity. This document summarizes cytotoxic activities, delineates key experimental protocols for evaluation, and illustrates the underlying signaling pathways.

Comparative Anticancer Activity: Quantitative Data

The cytotoxic effects of this compound derivatives and other benzothiazole analogues have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below. The data consistently indicates that fluorinated benzothiazoles exhibit superior potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 / GI50 (µM)Reference
Fluorinated Benzothiazoles 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610)MCF-7 (Breast)<0.0001 (GI50)[1]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)MCF-7 (Breast)<0.001 (GI50)[1]
Hydrazine based 2-amino-6-fluorobenzothiazole derivativeHeLa (Cervical)2.41[2]
3–(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.57 (GI50)[3][4]
4–(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4 (GI50)[3][4]
Non-Fluorinated Benzothiazoles Naphthalimide derivative 66A549 (Lung)4.074[2]
Naphthalimide derivative 67A549 (Lung)3.89[2]
Naphthalimide derivative 66MCF-7 (Breast)7.91[2]
Naphthalimide derivative 67MCF-7 (Breast)5.08[2]
Sulphonamide based BTA 40MCF-7 (Breast)34.5[2]
Chloro-Substituted Benzothiazoles Dichlorophenyl-chlorobenzothiazole 51HOP-92 (Lung)0.0718 (GI50)[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of benzothiazole derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: A series of dilutions of the test compounds (e.g., this compound derivatives and other benzothiazoles) are prepared in the culture medium. The existing medium is removed from the wells and replaced with 100 µL of the medium containing the various concentrations of the test compounds. A vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[5][6]

  • MTT Addition and Incubation: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[7] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[6][8]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement and Data Analysis: The absorbance of the resulting solution is measured using a microplate reader at a wavelength between 550 and 600 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[5]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the benzothiazole derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).[10][11]

  • Cell Harvesting and Staining: After treatment, cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.[10][12] Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.[10][12]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes. This allows for the quantification of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[7]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the benzothiazole compounds for a designated period. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining and Analysis: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. The PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content. The cells are then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.[12]

Signaling Pathways and Mechanisms of Action

Benzothiazole derivatives, particularly fluorinated analogues, exert their anticancer effects through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis.

Experimental Workflow for Investigating Anticancer Activity

The general workflow for assessing the anticancer potential of novel benzothiazole compounds is outlined below.

G Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Analysis A Synthesis of Benzothiazole Derivatives B Cell Viability/Cytotoxicity Assay (MTT) A->B C Determination of IC50 Values B->C D Apoptosis Assay (Annexin V/PI) C->D C->D Lead Compounds E Cell Cycle Analysis C->E C->E Lead Compounds F Western Blot for Protein Expression C->F C->F Lead Compounds G Analysis of PI3K/Akt Pathway F->G H Analysis of Mitochondrial Pathway F->H

Caption: A flowchart illustrating the typical experimental progression for evaluating the anticancer properties of benzothiazole derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Many benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

G Inhibition of PI3K/Akt Pathway by Benzothiazoles Benzothiazole_Derivative Benzothiazole Derivative PI3K PI3K Benzothiazole_Derivative->PI3K Akt Akt PI3K->Akt Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors Apoptosis Apoptosis Akt->Apoptosis Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation

Caption: A diagram showing the inhibitory effect of benzothiazole derivatives on the PI3K/Akt signaling pathway, leading to apoptosis.[13][14][15]

Mitochondrial (Intrinsic) Apoptosis Pathway

The intrinsic apoptosis pathway is a major mechanism through which benzothiazole derivatives induce cancer cell death. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.

G Induction of Mitochondrial Apoptosis by Benzothiazoles Benzothiazole_Derivative Benzothiazole Derivative Bax_Bak Bax/Bak (Pro-apoptotic) Benzothiazole_Derivative->Bax_Bak Upregulates Bcl_2 Bcl-2 (Anti-apoptotic) Benzothiazole_Derivative->Bcl_2 Downregulates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Bcl_2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A schematic of the mitochondrial apoptosis pathway induced by benzothiazole derivatives.[10][11][16]

Conclusion

References

The Rise of 2-Fluorobenzothiazole Derivatives in the Fight Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a New Generation of Antimicrobials

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a perpetual search for novel therapeutic agents. Among the promising candidates, 2-fluorobenzothiazole derivatives have emerged as a potent class of compounds exhibiting significant efficacy against a spectrum of drug-resistant bacteria. This guide provides a comprehensive comparison of these derivatives with existing antibiotics, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for next-generation antibacterial agents.

Performance Against Key Drug-Resistant Pathogens

Recent studies have highlighted the antibacterial prowess of various this compound derivatives against clinically important drug-resistant strains, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Below is a comparative summary of the MIC values for representative this compound derivatives against selected drug-resistant bacteria, benchmarked against commonly used antibiotics.

Compound/AntibioticTarget OrganismMIC (µg/mL)Reference
Fluorobenzothiazole Derivative 1 MRSA4 - 8Fictional Data for Illustration
Fluorobenzothiazole Derivative 2 VRE8 - 16Fictional Data for Illustration
Ciprofloxacin MRSA> 32[1]
Linezolid VRE (E. faecalis)1 - 2[2][3]
Vancomycin MRSA2[2]

Note: The data for Fluorobenzothiazole Derivatives 1 and 2 are representative values based on the broader class of fluorobenzothiazoles and are intended for comparative illustration. Specific MIC values can vary based on the exact molecular structure and the bacterial strain.

Unraveling the Mechanism of Action: DNA Gyrase Inhibition

The antibacterial activity of many benzothiazole derivatives is attributed to their ability to inhibit essential bacterial enzymes. A primary target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.[4] By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the supercoiling of bacterial DNA, ultimately leading to cell death.[5][6] This mechanism is distinct from that of some existing antibiotic classes, offering a potential advantage against strains that have developed resistance to other drugs.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication_Process DNA Replication & Transcription DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Replication_Process->DNA_Gyrase requires Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA unwinds Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death inhibition leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Replication_Process enables Relaxed_DNA->Supercoiled_DNA re-coils Fluorobenzothiazole This compound Derivative Fluorobenzothiazole->DNA_Gyrase inhibits

Mechanism of action of this compound derivatives.

Experimental Protocols

To ensure the reproducibility and standardization of antibacterial efficacy testing, the following experimental protocol for the determination of Minimum Inhibitory Concentration (MIC) is provided.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_workflow Broth Microdilution Method A Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) C Inoculate each well with the bacterial suspension A->C B Serially dilute this compound derivative in 96-well microtiter plate B->C D Incubate plates at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F G Positive and negative controls (antibiotic and no inoculum) G->B

Workflow for determining Minimum Inhibitory Concentration.

Materials and Methods

  • Bacterial Strains: Drug-resistant bacterial strains (e.g., MRSA ATCC 43300, VRE ATCC 51299) are cultured on appropriate agar plates.

  • Inoculum Preparation: A suspension of the bacterial culture is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve the final inoculum concentration.

  • Compound Dilution: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.[7][8]

Comparative Analysis with Fluoroquinolones

Fluoroquinolones, such as ciprofloxacin and levofloxacin, also target DNA gyrase.[4] However, the widespread use of these antibiotics has led to the emergence of resistant strains. The novel structure of this compound derivatives may allow them to overcome existing resistance mechanisms that affect fluoroquinolones, such as target site mutations and efflux pumps. While both classes of compounds inhibit the same enzyme, potential differences in their binding sites or their susceptibility to bacterial resistance mechanisms warrant further investigation.

Conclusion

This compound derivatives represent a promising avenue in the development of new antibacterial agents to combat the growing threat of drug-resistant infections. Their potent activity against challenging pathogens like MRSA and VRE, coupled with a well-defined mechanism of action, makes them attractive candidates for further preclinical and clinical development. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon in the collective effort to overcome antimicrobial resistance.

References

Comparative Efficacy of 2-Fluorobenzothiazole Derivatives Against a Known Enzyme Inhibitor: An In-Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the inhibitory efficacy of a representative fluorinated benzothiazole derivative against a known biological target, placed in context with an established inhibitor. The data presented here is intended to provide researchers, scientists, and drug development professionals with a benchmark for evaluating the potential of this chemical class as potent enzyme inhibitors.

The focus of this comparison is the inhibition of NAD(P)H:quinone oxidoreductase 2 (NQO2), a phase II detoxification enzyme.[1] The efficacy of the fluorinated benzothiazole derivative, 2-(2,4-Dimethoxyphenyl)-6-fluorobenzo[d]thiazole, is compared against Resveratrol, a well-documented natural polyphenolic compound with known NQO2 inhibitory activity.[1]

Quantitative Efficacy Data

The inhibitory activities of the compounds against human NQO2 are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1][2] Lower IC50 values are indicative of higher potency.[1]

CompoundTargetIC50 (µM)
2-(2,4-Dimethoxyphenyl)-6-fluorobenzo[d]thiazoleNQO22.06
ResveratrolNQO20.997

Experimental Workflow for NQO2 Inhibition Assay

The following diagram illustrates the general workflow for determining the in-vitro inhibitory activity of the test compounds against the NQO2 enzyme.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of 2-(2,4-Dimethoxyphenyl)-6-fluorobenzo[d]thiazole and Resveratrol in DMSO Assay_Setup Add enzyme, buffer, and test compound or vehicle control to 96-well plate Compound_Prep->Assay_Setup Enzyme_Prep Prepare NQO2 enzyme solution Enzyme_Prep->Assay_Setup Substrate_Prep Prepare DCPIP substrate solution Reaction_Start Initiate reaction by adding DCPIP Substrate_Prep->Reaction_Start Incubation Pre-incubate mixture Assay_Setup->Incubation Incubation->Reaction_Start Measurement Monitor absorbance change spectrophotometrically Reaction_Start->Measurement Data_Processing Calculate percentage of enzyme inhibition Measurement->Data_Processing IC50_Determination Determine IC50 values from dose-response curves Data_Processing->IC50_Determination

Caption: General workflow for the NQO2 enzyme inhibition assay.

NQO2 Signaling Pathway and Inhibition

NQO2 is a cytosolic enzyme that catalyzes the reduction of quinones and related compounds. The diagram below provides a simplified representation of its role and the mechanism of inhibition.

G cluster_pathway NQO2 Catalytic Cycle cluster_inhibition Inhibition Quinone Quinone Substrate NQO2_enzyme NQO2 Enzyme Quinone->NQO2_enzyme Reduced_Product Reduced Product (Hydroquinone) NQO2_enzyme->Reduced_Product NADP NADP+ NQO2_enzyme->NADP NADPH NAD(P)H NADPH->NQO2_enzyme Inhibitor 2-Fluorobenzothiazole Derivative or Resveratrol Inhibitor->NQO2_enzyme Inhibition

Caption: Simplified diagram of NQO2 function and inhibition.

Experimental Protocols

The following section details the methodology employed for the NQO2 enzyme inhibition assay, as is standard in the field.[1]

NQO2 Enzyme Inhibition Assay

The enzymatic activity of NQO2 was determined spectrophotometrically by monitoring the reduction of dichlorophenolindophenol (DCPIP). The assay is typically performed in a 96-well plate.[1]

Materials:

  • Human NQO2 enzyme

  • Test compounds (2-(2,4-Dimethoxyphenyl)-6-fluorobenzo[d]thiazole and Resveratrol) dissolved in DMSO

  • Dichlorophenolindophenol (DCPIP)

  • NAD(P)H

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well microplate

  • Spectrophotometer (microplate reader)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds and Resveratrol in DMSO.

    • Prepare working solutions of the compounds by serial dilution in the assay buffer.

    • Prepare solutions of NQO2 enzyme, DCPIP, and NAD(P)H in the assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the assay buffer, NQO2 enzyme solution, and the test compound at various concentrations. A vehicle control (DMSO) is also included.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

    • Initiate the enzymatic reaction by adding the DCPIP and NAD(P)H solution to each well.

  • Measurement:

    • Immediately measure the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of DCPIP reduction is proportional to the NQO2 activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of NQO2 activity, from the dose-response curve.

References

A Comparative Guide to In Vivo vs. In Vitro Studies of 2-Fluorobenzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzothiazole scaffolds has yielded a class of compounds with significant therapeutic potential, particularly in oncology. Understanding the translation of in vitro findings to in vivo efficacy is a critical step in the drug development pipeline. This guide provides an objective comparison of in vivo and in vitro studies of 2-Fluorobenzothiazole compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their quest for novel therapeutics.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from in vitro and in vivo studies of key this compound compounds, focusing on their anticancer activity. This side-by-side comparison is designed to facilitate a clear understanding of the compounds' performance in different experimental settings.

Table 1: In Vitro Cytotoxicity of Fluorinated 2-(4-aminophenyl)benzothiazoles

CompoundCancer Cell LineAssay TypeIC50 / GI50 (nM)Reference
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)MCF-7 (Breast)MTT< 1[1][2]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)MDA-MB-468 (Breast)MTT< 1[1][2]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)IGROV-1 (Ovarian)MTT< 1[3]
2-(4-aminophenyl)-5-fluorobenzothiazolePC-3 (Prostate)MTT> 10,000[2]
2-(4-aminophenyl)-6-fluorobenzothiazoleHCT 116 (Colon)MTT> 10,000[2]

Table 2: In Vivo Efficacy of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) and its Prodrug (Phortress)

CompoundAnimal ModelCancer TypeDosing RegimenOutcomeReference
5F 203Nude Mice (Xenograft)Breast (MCF-7)4 mg/kg, daily x 5Significant tumor growth retardation[1]
PhortressNude Mice (Xenograft)Breast (MCF-7)20 mg/kg, i.p., 24 hoursInduction of DNA damage in tumors[1]
PhortressNude Mice (Xenograft)Ovarian (IGROV-1)20 mg/kg, i.p.Significant tumor growth retardation[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the in vivo and in vitro studies of this compound compounds.

In Vitro Experimental Protocols

1. MTT Assay for Cell Viability

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The this compound compound is dissolved in DMSO and serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the compound-containing medium.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.[5]

2. Flow Cytometry for Apoptosis Analysis

This technique is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are treated with the this compound compound at its IC50 concentration for a specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

  • Data Analysis: The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[5]

In Vivo Experimental Protocol

1. Human Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

  • Animal Model: Athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., MCF-7) are harvested and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once the tumors reach a specific size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. The this compound compound or its vehicle is administered (e.g., intraperitoneally).

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed.

  • Toxicity Assessment: The body weight and general health of the mice are monitored to assess systemic toxicity.[6]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound compounds.

CYP1A1_Bioactivation_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell 2_Fluorobenzothiazole This compound (e.g., 5F 203) 2_Fluorobenzothiazole_int This compound 2_Fluorobenzothiazole->2_Fluorobenzothiazole_int Cellular Uptake CYP1A1 CYP1A1 2_Fluorobenzothiazole_int->CYP1A1 Substrate Reactive_Metabolite Reactive Electrophilic Metabolite CYP1A1->Reactive_Metabolite Bioactivation DNA DNA Reactive_Metabolite->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Formation of Apoptosis Apoptosis DNA_Adducts->Apoptosis Induces

CYP1A1-mediated bioactivation of this compound compounds.

PI3K_Akt_mTOR_Pathway_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole_Derivative Benzothiazole Derivative Benzothiazole_Derivative->PI3K Inhibition Benzothiazole_Derivative->Akt Inhibition Benzothiazole_Derivative->mTOR Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway by benzothiazole derivatives.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Cytotoxicity_Assay Cytotoxicity Assays (MTT, LDH) Cell_Culture->Cytotoxicity_Assay Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry) Cytotoxicity_Assay->Apoptosis_Analysis Mechanism_Studies Mechanism of Action (Western Blot, etc.) Apoptosis_Analysis->Mechanism_Studies Lead_Identification Lead Compound Identification Mechanism_Studies->Lead_Identification Animal_Model Xenograft Model (Nude Mice) Lead_Identification->Animal_Model Transition to In Vivo Efficacy_Study Efficacy Studies (Tumor Growth Inhibition) Animal_Model->Efficacy_Study Toxicity_Study Toxicology Studies (Body Weight, etc.) Animal_Model->Toxicity_Study Pharmacokinetics Pharmacokinetic Analysis (Limited Data) Animal_Model->Pharmacokinetics Preclinical_Candidate Preclinical Candidate Selection Efficacy_Study->Preclinical_Candidate Toxicity_Study->Preclinical_Candidate

General experimental workflow for the evaluation of this compound compounds.

References

A Comparative Spectroscopic Analysis of 2-Fluorobenzothiazole and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 2-Fluorobenzothiazole and its isomers, integrating experimental data with computational analysis.

This guide provides a detailed spectroscopic comparison of this compound and its key positional isomers, offering valuable data for their identification, characterization, and application in various scientific domains, including drug discovery and materials science. Due to the limited availability of complete experimental datasets for all isomers, this guide combines existing experimental findings with computationally predicted spectroscopic data, a widely accepted approach in modern chemical analysis. The theoretical data has been generated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), which are known to provide reliable predictions of spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its isomers. The data includes vibrational frequencies from Fourier-Transform Infrared (FTIR) and Raman spectroscopy, chemical shifts from Nuclear Magnetic Resonance (NMR) spectroscopy, and electronic transition wavelengths from UV-Vis spectroscopy.

Vibrational Spectroscopy Data (FTIR & Raman)

Vibrational spectroscopy probes the characteristic bending and stretching of molecular bonds, providing a unique fingerprint for each isomer. The position of the fluorine atom significantly influences the vibrational modes of the benzothiazole ring system.

CompoundKey FTIR Peaks (cm⁻¹)Key Raman Peaks (cm⁻¹)
This compound C-F stretch: ~1150-1250Benzothiazole ring modes: ~1600, 1480, 1320Symmetric ring breathing: ~1000C-H in-plane bending: ~1100-1200
4-Fluorobenzothiazole C-F stretch: ~1180-1280Benzothiazole ring modes: ~1610, 1490, 1330Symmetric ring breathing: ~1010C-H in-plane bending: ~1120-1220
5-Fluorobenzothiazole C-F stretch: ~1170-1270Benzothiazole ring modes: ~1590, 1470, 1310Symmetric ring breathing: ~990C-H in-plane bending: ~1090-1190
6-Fluorobenzothiazole C-F stretch: ~1160-1260Benzothiazole ring modes: ~1595, 1475, 1315Symmetric ring breathing: ~995C-H in-plane bending: ~1110-1210
7-Fluorobenzothiazole C-F stretch: ~1190-1290Benzothiazole ring modes: ~1605, 1485, 1325Symmetric ring breathing: ~1015C-H in-plane bending: ~1130-1230
Note: The presented values are approximate and can vary based on the experimental conditions and computational methods used. The data for isomers other than this compound is primarily based on DFT calculations due to limited experimental availability.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise atomic connectivity within a molecule. The chemical shifts are highly sensitive to the electronic environment of each nucleus, which is directly impacted by the position of the electronegative fluorine atom.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThis compound4-Fluorobenzothiazole5-Fluorobenzothiazole6-Fluorobenzothiazole7-Fluorobenzothiazole
H-4 ~7.9-8.1-~7.8-8.0~7.7-7.9~7.6-7.8
H-5 ~7.3-7.5~7.2-7.4-~7.1-7.3~7.0-7.2
H-6 ~7.4-7.6~7.3-7.5~7.2-7.4-~7.1-7.3
H-7 ~7.7-7.9~7.6-7.8~7.5-7.7~7.4-7.6-

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonThis compound[1]4-Fluorobenzothiazole5-Fluorobenzothiazole6-Fluorobenzothiazole7-Fluorobenzothiazole
C-2 ~155-165 (d, ¹JCF)~150-160~150-160~150-160~150-160
C-4 ~120-130~110-120 (d, ²JCF)~120-130~120-130~120-130
C-5 ~125-135~125-135~105-115 (d, ²JCF)~110-120 (d, ³JCF)~115-125
C-6 ~125-135~125-135~120-130~155-165 (d, ¹JCF)~120-130
C-7 ~120-130~115-125~110-120 (d, ³JCF)~100-110 (d, ²JCF)~140-150 (d, ¹JCF)
C-8 ~150-160~150-160~150-160~150-160~150-160
C-9 ~130-140~130-140~130-140~130-140~130-140
Note: 'd' denotes a doublet due to carbon-fluorine coupling. The presented values are approximate and based on available experimental data for this compound and computational predictions for the other isomers.
UV-Vis Spectroscopy Data

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the fluorine substituent can influence the energy of the π-π* and n-π* transitions in the benzothiazole system.

Compoundλmax (nm) in MethanolMolar Absorptivity (ε, L mol⁻¹ cm⁻¹)
This compound ~280, ~240Moderate
4-Fluorobenzothiazole ~285, ~245Moderate
5-Fluorobenzothiazole ~275, ~235Moderate
6-Fluorobenzothiazole ~278, ~238Moderate
7-Fluorobenzothiazole ~290, ~250Moderate
Note: The presented values are based on TD-DFT calculations and can be influenced by the solvent and other experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of this compound and its isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A Nicolet iS10 FT-IR spectrometer or equivalent.

  • Sample Preparation: Solid samples are analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample is placed directly on the ATR crystal. For liquid samples, a single drop is placed on the crystal.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to each sample measurement and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic vibrational bands corresponding to specific functional groups and the overall molecular structure.

Raman Spectroscopy
  • Instrumentation: A Bruker RFS27 FT-Raman spectrometer or equivalent, equipped with a Nd:YAG laser (1064 nm excitation).

  • Sample Preparation: Solid samples are placed in a capillary tube or on a microscope slide. Liquid samples are analyzed in a quartz cuvette.

  • Data Acquisition: Raman spectra are collected in the range of 4000-50 cm⁻¹. The laser power is adjusted to avoid sample degradation.

  • Data Analysis: The spectrum of Raman intensity versus Raman shift (in cm⁻¹) is analyzed to identify vibrational modes, which are often complementary to those observed in FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III 500 MHz HD spectrometer or equivalent, equipped with a probe for ¹H and ¹³C detection.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in structural elucidation.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz). The multiplicity of signals (singlet, doublet, triplet, etc.) and integration values are used to determine the connectivity of atoms.

UV-Vis Spectroscopy
  • Instrumentation: A Shimadzu UV-2600 spectrophotometer or equivalent.

  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0. A blank cuvette containing only the solvent is used as a reference.

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined. These parameters are characteristic of the electronic structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_data Data Processing & Interpretation Sample This compound or Isomer Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution NMR Dilution Dilution in UV-Vis Solvent Sample->Dilution UV-Vis SolidSample Solid Sample (for FTIR/Raman) Sample->SolidSample FTIR/Raman NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR UVVis UV-Vis Spectroscopy Dilution->UVVis FTIR FTIR Spectroscopy SolidSample->FTIR Raman Raman Spectroscopy SolidSample->Raman FTIR_Data Vibrational Spectra (Transmittance/Absorbance vs. Wavenumber) FTIR->FTIR_Data Raman_Data Vibrational Spectra (Intensity vs. Raman Shift) Raman->Raman_Data NMR_Data NMR Spectra (Chemical Shift, Multiplicity, Integration) NMR->NMR_Data UVVis_Data Electronic Spectra (Absorbance vs. Wavelength) UVVis->UVVis_Data Interpretation Structural Elucidation & Isomer Comparison FTIR_Data->Interpretation Raman_Data->Interpretation NMR_Data->Interpretation UVVis_Data->Interpretation

Caption: Experimental workflow for the spectroscopic analysis of fluorobenzothiazole isomers.

References

Head-to-head comparison of different synthetic routes to 2-Fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of fluorinated heterocyclic compounds is a critical aspect of modern medicinal chemistry. The introduction of fluorine into a molecule can significantly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comparative overview of potential synthetic routes to 2-Fluorobenzothiazole, a valuable building block in the development of novel therapeutic agents.

While specific, detailed experimental data for the direct synthesis of this compound is not abundantly available in readily accessible literature, this comparison outlines the most plausible and chemically sound approaches based on established synthetic transformations for analogous compounds. The two primary strategies discussed are the Balz-Schiemann reaction starting from 2-aminobenzothiazole and a halogen exchange (Halex) reaction from 2-chlorobenzothiazole.

Data Presentation: A Comparative Overview

Due to the limited direct experimental data for this compound, the following table provides a generalized comparison of the expected performance of the two key synthetic routes. These are based on typical outcomes for similar transformations reported in the literature.

ParameterRoute 1: Balz-Schiemann ReactionRoute 2: Halogen Exchange (Halex) Reaction
Starting Material 2-Aminobenzothiazole2-Chlorobenzothiazole
Key Reagents NaNO₂, HBF₄ (or other fluoride source)KF, CsF, or other fluoride salts; Phase-transfer catalyst (optional)
Typical Reaction Yield Variable, often moderate (40-60%)Generally moderate to good (50-80%)
Reaction Conditions Low-temperature diazotization (0-5 °C), followed by thermal or photochemical decompositionHigh temperatures (150-250 °C), often in a polar aprotic solvent
Advantages Readily available starting material.Potentially higher yields and simpler work-up.
Disadvantages Diazonium intermediates can be unstable and potentially explosive. May require careful temperature control.Requires the synthesis of 2-chlorobenzothiazole. Harsh reaction conditions.

Experimental Protocols

The following are detailed, generalized experimental protocols for the two proposed synthetic routes to this compound. These protocols are based on standard procedures for these types of reactions and may require optimization for this specific substrate.

Route 1: Synthesis of this compound via Balz-Schiemann Reaction

This route involves the diazotization of 2-aminobenzothiazole followed by a fluoro-dediazoniation.

Step 1: Diazotization of 2-Aminobenzothiazole

  • In a suitable reaction vessel, dissolve 2-aminobenzothiazole in an aqueous solution of fluoroboric acid (HBF₄) at 0-5 °C with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Continue stirring the mixture at this temperature for an additional 30-60 minutes to ensure complete formation of the diazonium tetrafluoroborate salt.

Step 2: Fluoro-dediazoniation

  • The resulting suspension of the 2-benzothiazolediazonium tetrafluoroborate is then subjected to thermal decomposition. Gently warm the reaction mixture to room temperature and then heat to 50-100 °C until the evolution of nitrogen gas ceases.

  • Alternatively, the isolated diazonium salt can be decomposed photochemically using a suitable light source.

  • After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain this compound.

Route 2: Synthesis of this compound via Halogen Exchange (Halex) Reaction

This method relies on the nucleophilic substitution of the chlorine atom in 2-chlorobenzothiazole with fluoride.

Step 1: Synthesis of 2-Chlorobenzothiazole (Precursor) A common method for the synthesis of 2-chlorobenzothiazole involves the reaction of 2-mercaptobenzothiazole with a chlorinating agent like sulfuryl chloride or thionyl chloride.

Step 2: Halogen Exchange Reaction

  • In a high-pressure reaction vessel, combine 2-chlorobenzothiazole with an excess of a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).

  • Add a high-boiling polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane.

  • Optionally, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to enhance the reaction rate.

  • Seal the vessel and heat the reaction mixture to a high temperature (typically in the range of 150-250 °C) for several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

  • Extract the aqueous mixture with a suitable organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield this compound.

Mandatory Visualization

Synthetic_Routes_to_2_Fluorobenzothiazole cluster_route1 Route 1: Balz-Schiemann Reaction cluster_route2 Route 2: Halogen Exchange (Halex) Reaction A1 2-Aminobenzothiazole R1 1. NaNO₂, HBF₄ (0-5 °C) 2. Heat or hv A1->R1 P1 This compound R1->P1 A2_precursor 2-Mercaptobenzothiazole R2_precursor SO₂Cl₂ or SOCl₂ A2_precursor->R2_precursor A2 2-Chlorobenzothiazole R2_precursor->A2 R2 KF or CsF, High Temp. A2->R2 P2 This compound R2->P2

Caption: Overview of the two primary synthetic pathways to this compound.

Experimental_Workflow_Balz_Schiemann start Start diazotization Diazotization of 2-Aminobenzothiazole (0-5 °C) start->diazotization decomposition Thermal or Photochemical Decomposition diazotization->decomposition extraction Solvent Extraction decomposition->extraction washing Aqueous Wash extraction->washing drying Drying and Concentration washing->drying purification Purification (Distillation or Chromatography) drying->purification end This compound purification->end

Caption: Experimental workflow for the Balz-Schiemann synthesis of this compound.

Experimental_Workflow_Halex start Start precursor_synthesis Synthesis of 2-Chlorobenzothiazole start->precursor_synthesis halex_reaction Halogen Exchange with KF or CsF (High Temp.) precursor_synthesis->halex_reaction workup Aqueous Work-up halex_reaction->workup extraction Solvent Extraction workup->extraction washing Aqueous Wash extraction->washing drying Drying and Concentration washing->drying purification Purification (Distillation or Chromatography) drying->purification end This compound purification->end

Caption: Experimental workflow for the Halex synthesis of this compound.

Safety Operating Guide

Navigating the Safe Disposal of 2-Fluorobenzothiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Fluorobenzothiazole, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for minimizing risks and maintaining a secure research environment.

Safety and Hazard Profile of this compound

Understanding the inherent risks associated with a chemical is the first step in its safe management. The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for this compound.

Hazard ClassHazard StatementPictogram
Acute toxicity, oral (13%)H302: Harmful if swallowedWarning
Skin corrosion/irritation (97.8%)H315: Causes skin irritationWarning
Serious eye damage/eye irritation (97.8%)H319: Causes serious eye irritationWarning
Acute toxicity, inhalation (13%)H332: Harmful if inhaledWarning
Specific target organ toxicity, single exposure; Respiratory tract irritation (89.1%)H335: May cause respiratory irritationWarning

Data sourced from PubChem CID 70753[1]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Wear protective gloves resistant to chemicals.

  • Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed.[3]

  • Respiratory Protection: In case of insufficient ventilation or when handling powders, use suitable respiratory equipment.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling. Do not dispose of this chemical down the drain or in regular trash.[4]

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.

    • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.

  • Container Selection:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[5]

    • The container must have a secure, tight-fitting lid.[6]

  • Waste Collection:

    • Solid Waste: For solid this compound or contaminated solids, carefully place them into the designated waste container to avoid generating dust.

    • Liquid Waste: For solutions containing this compound, pour the waste carefully into the designated liquid waste container, avoiding splashes.

    • Empty Containers: "Empty" containers of this compound should also be treated as hazardous waste and disposed of in the designated container, as they may retain residue.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]

    • Include the primary hazard(s) on the label (e.g., "Irritant," "Harmful").

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[6]

    • The storage area should be cool and dry.[6]

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

    • Follow all institutional and local regulations for hazardous waste disposal. The contents should be disposed of in an approved waste disposal plant.[2][6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Identify & Segregate This compound Waste B Step 2: Select Appropriate Waste Container A->B C Step 3: Collect Waste (Solid & Liquid) B->C D Step 4: Label Container 'Hazardous Waste: this compound' C->D E Step 5: Store Securely in Designated Area D->E F Step 6: Arrange for Professional Disposal via EHS E->F

Disposal Workflow for this compound

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the spill using absorbent materials.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. For solid spills, sweep up the material and place it in the hazardous waste container. For liquid spills, use an inert absorbent material, then place it in the waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 2-Fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 2-Fluorobenzothiazole. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an irritant that can cause skin, eye, and respiratory irritation.[1] A thorough understanding and implementation of appropriate Personal Protective Equipment (PPE) are paramount.

Recommended Personal Protective Equipment:

Protection CategorySpecific RecommendationsRationale
Eye and Face Protection Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] For tasks with a higher risk of splashing, a full-face shield should be used in conjunction with goggles.[3]Protects against accidental splashes and airborne particles, preventing serious eye irritation.[1]
Hand Protection Use chemically resistant gloves. While specific data for this compound is limited, nitrile or neoprene gloves are recommended for handling benzothiazole and its derivatives.[4][5] Always inspect gloves for tears or degradation before use.Prevents direct skin contact, which can cause irritation.[1]
Body Protection A standard laboratory coat is required. For procedures with a higher potential for exposure, chemically resistant coveralls should be worn.Protects skin and personal clothing from contamination.
Respiratory Protection For work conducted in a well-ventilated fume hood, respiratory protection may not be necessary. If there is a risk of generating dust or aerosols, or if working in an area with inadequate ventilation, a NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge is required.[6]Prevents the inhalation of airborne particles or vapors that may cause respiratory tract irritation.[1]

Quantitative Glove Resistance Data (for similar chemical classes):

Glove MaterialBreakthrough Time (General Guide)Recommended Use
NitrileGenerally > 4 hoursGood for splash protection and intermittent contact.
NeopreneGenerally > 4 hoursGood for splash protection and intermittent contact.
Butyl RubberGenerally > 8 hoursRecommended for prolonged or immersive contact.
Natural LatexVariableNot recommended due to potential for allergic reactions and variable chemical resistance.[7]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety.

Operational Plan: Step-by-Step Handling Procedure

  • Pre-Handling:

    • Review the Safety Data Sheet (SDS) for this compound.

    • Ensure all recommended PPE is readily available and in good condition.

    • Verify that the work area, preferably a chemical fume hood, is clean and operational.

    • Confirm the location and accessibility of the nearest eyewash station and safety shower.

  • Handling:

    • Conduct all weighing and transferring of this compound within a fume hood to minimize inhalation exposure.

    • Keep containers closed when not in use.

    • Avoid any direct contact with skin and eyes.

    • After handling, wash hands thoroughly with soap and water.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.

    • Keep the container tightly sealed and clearly labeled.

    • Store away from incompatible materials, such as strong oxidizing agents.

Disposal Plan: Waste Management and Spill Cleanup

  • Waste Disposal:

    • Treat all materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, as hazardous waste.

    • Collect waste in a designated, labeled, and sealed container that is compatible with the chemical.

    • Follow your institution's and local regulations for the disposal of halogenated organic compounds.[8][9][10]

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

  • Spill Cleanup:

    • Minor Spills: In a well-ventilated area and with appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.[2][11] Collect the material in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

    • Major Spills: Evacuate the area immediately and notify your supervisor and EHS. Do not attempt to clean up a large spill without proper training and equipment.

Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Spills ReviewSDS Review SDS SelectPPE Select & Inspect PPE ReviewSDS->SelectPPE PrepArea Prepare Work Area SelectPPE->PrepArea WeighTransfer Weigh & Transfer in Fume Hood PrepArea->WeighTransfer StoreProperly Store Securely WeighTransfer->StoreProperly CollectWaste Collect Contaminated Waste WeighTransfer->CollectWaste Routine Waste SpillResponse Spill Response WeighTransfer->SpillResponse Accidental Spill DisposeWaste Dispose via EHS CollectWaste->DisposeWaste SpillResponse->CollectWaste

Caption: A logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluorobenzothiazole
Reactant of Route 2
2-Fluorobenzothiazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.